molecular formula C6H8ClN3 B1358454 4-Chloro-6-ethylpyrimidin-2-amine CAS No. 5734-67-8

4-Chloro-6-ethylpyrimidin-2-amine

Cat. No.: B1358454
CAS No.: 5734-67-8
M. Wt: 157.6 g/mol
InChI Key: GZOWPTJWHDWHPK-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOWPTJWHDWHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624793
Record name 4-Chloro-6-ethylpyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5734-67-8
Record name 4-Chloro-6-ethylpyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-6-ethylpyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5734-67-8

This technical guide provides a comprehensive overview of 4-Chloro-6-ethylpyrimidin-2-amine, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₈ClN₃. The presence of a chlorine atom, an ethyl group, and an amino group on the pyrimidine ring makes it a versatile building block for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 5734-67-8N/A
Molecular Formula C₆H₈ClN₃N/A
Molecular Weight 157.61 g/mol N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis

The synthesis of this compound can be approached through several synthetic routes common for pyrimidine derivatives. A prevalent method involves the cyclization of a β-dicarbonyl compound or its equivalent with a guanidine derivative, followed by chlorination.

General Synthetic Workflow

A plausible synthetic pathway for this compound is outlined below. This workflow is based on established pyrimidine synthesis methodologies.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Ethyl_acetoacetate Ethyl Acetoacetate Intermediate_A 2-Amino-6-ethylpyrimidin-4-ol Ethyl_acetoacetate->Intermediate_A Reaction Guanidine Guanidine Guanidine->Intermediate_A Final_Product This compound Intermediate_A->Final_Product POCl₃

Caption: General synthetic workflow for this compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution:

  • Dissolution: Dissolve the starting material, 2-amino-4,6-dichloropyrimidine, in a suitable solvent such as propanol.[1]

  • Addition of Nucleophile: Add the desired amine to the reaction mixture.

  • Base Addition: Introduce a base, for example, triethylamine, to the reaction vial.[1]

  • Heating: Heat the reaction mixture to a temperature between 120-140 °C for a duration of 15-30 minutes, often facilitated by microwave irradiation.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and disperse the resulting precipitate in a saturated sodium bicarbonate solution.

  • Extraction: Extract the product using an appropriate organic solvent, such as ethyl acetate.[1]

  • Purification: The crude product can be further purified by techniques like column chromatography.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not explicitly available in the searched results. However, characteristic spectral features can be predicted based on the analysis of similar compounds. For instance, the IR spectrum of a related compound, 2-amino-4-chloro-6-methylpyrimidine, shows characteristic peaks for N-H and C-Cl bonds.[3] Mass spectrometry data for the methyl analog is also available, which can serve as a reference.[4]

Biological Activity and Potential Applications

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the potential of 2-aminopyrimidine derivatives as anticancer and antimicrobial agents.[5][6][7][8] For example, certain substituted 2-aminopyrimidines have shown significant cytotoxicity against various cancer cell lines, including human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5] The mechanism of action for some of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Substituted aminopyrimidines have been investigated as inhibitors of various enzymes. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is essential for DNA synthesis.[9] This makes them potential candidates for development as antibacterial and antimalarial drugs.[9] Additionally, some pyrimidine derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[10]

Modulation of Signaling Pathways

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various diseases, including cancers and inflammatory disorders.[11][12] Several pyrimidine-based compounds have been developed as inhibitors of JAK kinases, demonstrating the potential of this chemical scaffold to target this pathway.[13][14][15]

The PI3K/Akt/mTOR and MAPK signaling pathways are also crucial in cell signaling and are often dysregulated in cancer.[16][17][18][19][20] The pyrimidine core is a common feature in many inhibitors targeting kinases within these pathways. While no direct evidence links this compound to these pathways, its structural similarity to known inhibitors suggests it could serve as a valuable starting point for the design of novel modulators of these critical cellular signaling cascades.

G cluster_0 Potential Signaling Pathway Modulation Pyrimidine_Derivative This compound (or its derivatives) JAK JAK Pyrimidine_Derivative->JAK Inhibition PI3K PI3K Pyrimidine_Derivative->PI3K Inhibition MAPK_Kinase MAPK Kinase Pyrimidine_Derivative->MAPK_Kinase Inhibition STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Transcription Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival Akt->Cell_Survival Promotion MAPK MAPK MAPK_Kinase->MAPK Activation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Regulation

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-ethylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and predicted values to offer a thorough profile. Detailed methodologies for key experimental determinations are also provided to support further research and development.

Chemical Structure and Identifiers

This compound is a substituted pyrimidine with a chemical structure that makes it a valuable building block in medicinal chemistry. The pyrimidine core is a key feature in many biologically active compounds, and the specific substitutions—a chloro group at position 4, an ethyl group at position 6, and an amino group at position 2—provide sites for further chemical modification and influence its physicochemical behavior.

Structure:

Key Identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈ClN₃

  • Canonical SMILES: CCC1=CC(=NC(=N1)N)Cl

Physicochemical Data

The following table summarizes the available quantitative data for this compound and its structurally similar analogs. This comparative data allows for informed estimations of the target compound's properties.

PropertyThis compound (Predicted/Estimated)2-Amino-4-chloro-6-methylpyrimidine[1][2]4-Chloro-6-isopropylpyrimidin-2-amine[3]4-Chloro-6-ethyl-5-fluoropyrimidine[4]
Molecular Weight ( g/mol ) 157.60143.57171.63160.58
Melting Point (°C) No data available184 - 187No data availableNo data available
Boiling Point (°C) No data availableNo data availableNo data availableNo data available
Solubility No experimental data availableSoluble in acetic acidInfluenced by the lipophilic isopropyl groupNo experimental data available
pKa (Predicted) ~3.5-4.5 (basic)No data availableNo data availableNo data available
logP (Predicted) ~2.0-2.51.2 (Computed)Influenced by the lipophilic isopropyl group2.1 (Computed)

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to pyrimidine derivatives like this compound.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), Thiele tube.[5]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of about 3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 2°C/min for careful determinations).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

3.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Thiele tube or a micro boiling point apparatus.[6][7]

  • Procedure (Micro Method):

    • A small amount of the liquid sample is placed in a small test tube (Durham tube).[7]

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5][7]

    • The assembly is attached to a thermometer and heated in an oil bath (Thiele tube).[7]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.[6]

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

3.3. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Vials, shaker or stirrer, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Procedure (Thermodynamic Solubility): [8]

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).[8]

    • The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC against a calibration curve.[8]

3.4. pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

  • Apparatus: Potentiometer with a pH electrode, autoburette.

  • Procedure (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

3.5. logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC, UV-Vis).

  • Procedure (Shake-Flask Method): [9]

    • A known amount of the compound is dissolved in one of the two immiscible phases (n-octanol or water/buffer).

    • The second immiscible phase is added, and the mixture is shaken vigorously until equilibrium is reached.[9]

    • The two phases are separated by centrifugation or by allowing them to stand.

    • The concentration of the compound in each phase is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Visualization of Physicochemical Properties in Drug Discovery

Since no specific signaling pathway has been identified for this compound, the following diagram illustrates the logical relationship and importance of its core physicochemical properties in the context of drug discovery and development.

Physicochemical_Properties_Workflow cluster_Core_Properties Core Physicochemical Properties cluster_Drug_Development Implications in Drug Development MW Molecular Weight Structure Chemical Structure Structure->MW Solubility Aqueous Solubility Structure->Solubility Lipophilicity Lipophilicity (logP) Structure->Lipophilicity pKa Ionization (pKa) Structure->pKa Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Formulation Formulation & Stability Solubility->Formulation Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Lipophilicity->Excretion Toxicity Toxicity Lipophilicity->Toxicity pKa->Absorption pKa->Distribution MeltingPoint Melting Point MeltingPoint->Formulation

References

The Diverse Biological Activities of Substituted 2-Aminopyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts across various therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of substituted 2-aminopyrimidines, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for the scientific community.

I. Anticancer Activity

Substituted 2-aminopyrimidines have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Kinase Inhibition: A Primary Mechanism of Action

A prominent mechanism through which 2-aminopyrimidines exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling and are frequently overactive in cancer. The 2-aminopyrimidine core can act as a bioisostere for the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and block their activity.[1]

FLT3 Inhibition in Acute Myeloid Leukemia (AML):

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML.[2] Substituted 2-aminopyrimidines have been developed as potent FLT3 inhibitors. For instance, compound 15 demonstrated significant inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC50 values of 7.42 nM and 9.21 nM, respectively.[2] This compound also showed robust antiproliferative activity against AML cell lines.[2] Similarly, compounds 30 and 36 were identified as highly selective FLT3 inhibitors with nanomolar potency and excellent anti-AML activity.[3]

CDK/HDAC Dual Inhibition:

In an innovative approach, 2-aminopyrimidine derivatives have been designed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[4] This dual-action mechanism can lead to synergistic antitumor effects. Compound 8e from one such study showed potent inhibition of CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively, and exhibited broad antiproliferative activity against various tumor cells.[4]

Aurora and Polo-like Kinase Inhibition:

Aurora kinases (AURK) and polo-like kinases (PLK) are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[5] Many inhibitors of these kinases feature a 2-aminopyrimidine scaffold, which forms crucial hydrogen bonds with the kinase hinge region.[5][6]

BRD4/PLK1 Dual Inhibition:

Novel 2-aminopyrimidine derivatives have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and PLK1.[7] Compound 7 from this series displayed potent cytotoxic activity against breast, colorectal, and renal cancer cell lines and significantly inhibited both BRD4 and PLK1 with IC50 values of 0.042 µM and 0.02 µM, respectively.[7]

Antiproliferative Activity Against Ovarian Cancer:

Monoterpene-aminopyrimidine hybrids have shown promising antiproliferative effects against ovarian cancer cells.[8] Two such compounds demonstrated potent and selective activity against the A2780 ovarian cancer cell line, with IC50 values comparable to the standard drug cisplatin.[8] These compounds were found to induce cell cycle arrest at the G2/M phase and inhibit cancer cell migration and invasion.[8]

Quantitative Data Summary: Anticancer Activity

Compound/Derivative ClassTarget(s)Cell Line(s)Activity (IC50/EC50)Reference
Compound 15 FLT3-WT, FLT3-D835YMV4-11, MOLM-137.42 nM, 9.21 nM[2]
Compounds 30 & 36 FLT3AML cell lines1.5 - 7.2 nM[3]
Compound 8e CDK9, HDAC1Hematological and solid tumor cells88.4 nM, 168.9 nM[4]
Aminobenzazolyl pyrimidines-Leukemia, renal, and prostate cancers-[9]
Compound 7 BRD4, PLK1MDA-MB-231, HT-29, U-9370.042 µM, 0.02 µM[7]
Monoterpene-aminopyrimidine hybrids-A2780 (ovarian)0.76 - 2.82 µM[8]
Compound 6 -HCT116, MCF789.24 µM, 89.37 µM[9]

II. Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[10] Substituted 2-aminopyrimidines have garnered significant attention for their broad-spectrum antimicrobial properties.[10]

Antibacterial Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[11][12] The mechanism of action can vary, but it often involves the inhibition of essential bacterial enzymes. For instance, Trimethoprim, a well-known antibacterial drug, contains a pyrimidine core and functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR).[13]

A study on pyrimidin-2-ol/thiol/amine analogues revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity.[12] Specifically, compound 2 was potent against E. coli (MIC = 0.91 µM/ml), and compound 5 was effective against B. subtilis (MIC = 0.96 µM/ml).[12]

Antifungal Activity

In addition to their antibacterial properties, 2-aminopyrimidine derivatives have also demonstrated antifungal activity.[11][12] For example, compound 11 was found to be a potent antifungal agent against A. niger (MIC = 1.68 µM/ml).[12]

Biofilm Modulation

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance.[14] Interestingly, some 2-aminopyrimidine derivatives have been shown to modulate biofilm formation. Several derivatives were found to inhibit biofilm formation in Gram-positive strains, and some were even able to suppress the resistance of MRSA to conventional antibiotics like penicillin G.[14]

Quantitative Data Summary: Antimicrobial Activity

Compound/Derivative ClassOrganism(s)Activity (MIC)Reference
Compound 2 E. coli0.91 µM/ml[12]
Compound 5 B. subtilis0.96 µM/ml[12]
Compound 10 S. enterica, P. aeruginosa1.55 µM/ml, 0.77 µM/ml[12]
Compound 11 A. niger1.68 µM/ml[12]
Compound 12 S. aureus, C. albicans0.87 µM/ml, 1.73 µM/ml[12]
5-chloro-2-((4-(trifluoromethyl)phenyl)amino) pyrimidineP. aeruginosaEffective[6]

III. Other Notable Biological Activities

The therapeutic potential of substituted 2-aminopyrimidines extends beyond anticancer and antimicrobial applications.

β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase are associated with various pathological conditions, including colon cancer and urinary tract infections.[15][16][17][18] A series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors. Compound 24 from this study exhibited potent inhibition with an IC50 value of 2.8 µM, significantly more active than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[15][16][17][18]

Anti-inflammatory Activity

Certain polysubstituted 2-aminopyrimidine derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[19] Some of these compounds displayed inhibitory activities against PGE2 production with IC50 values in the low nanomolar range, surpassing the potency of established drugs like indomethacin.[19]

Histamine H4 Receptor Antagonism

A series of 2-aminopyrimidines were developed as ligands for the histamine H4 receptor, a target for inflammatory and pain conditions.[20] The optimized compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, was potent in vitro and showed anti-inflammatory and antinociceptive activity in animal models.[20]

Antimalarial and Antitrypanosomal Activity

Hybrid molecules combining the 4-aminoquinoline core with a 2-aminopyrimidine moiety have shown potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains.[21] Additionally, novel 2-aminopyrimidine derivatives have exhibited promising in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness.[22]

Quantitative Data Summary: Other Biological Activities

Compound/Derivative ClassTarget/ActivityActivity (IC50)Reference
Compound 24 β-Glucuronidase Inhibition2.8 µM[15][16][17][18]
Polysubstituted 2-aminopyrimidinesPGE2 Production Inhibition0.003 - 0.033 µM[19]
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrileHistamine H4 Receptor AntagonismPotent in vitro[20]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature for the evaluation of substituted 2-aminopyrimidines.

Synthesis of 2-Aminopyrimidine Derivatives (General Procedures)

Method 1: Condensation of Chalcones with Guanidine Hydrochloride [11]

  • A mixture of the appropriate chalcone and guanidine hydrochloride is refluxed in ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the desired 2-aminopyrimidine derivative.

Method 2: Solvent-Free Synthesis from 2-Amino-4,6-dichloropyrimidine [15][16][17][18][23]

  • Finely ground 2-amino-4,6-dichloropyrimidine (1 equivalent), a substituted amine (1 equivalent), and triethylamine (2 equivalents) are mixed in a reaction vessel.

  • The mixture is heated at 80-90 °C under solvent-free conditions.

  • The reaction is monitored by TLC.

  • After completion, distilled water is added to the reaction mixture.

  • The resulting precipitate is filtered and crystallized from ethanol to yield the pure product.

In Vitro β-Glucuronidase Inhibition Assay[23]
  • The reaction mixture is prepared in a 96-well plate and contains 185 µL of 0.1 M acetate buffer, 5 µL of the test compound solution (dissolved in DMSO), and 10 µL of β-glucuronidase enzyme solution.

  • The mixture is incubated at 37 °C for 30 minutes.

  • The substrate, p-nitrophenyl-β-D-glucuronide (5 µL), is added to initiate the reaction.

  • The absorbance is measured at 405 nm using a spectrophotometer at regular intervals for 30 minutes.

  • The percentage of inhibition is calculated, and the IC50 values are determined from dose-response curves. D-saccharic acid 1,4-lactone is used as a standard inhibitor.

In Vitro Anticancer Activity (MTT Assay)[7][8]
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

  • The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Cup Borer Method)[11]
  • Nutrient agar plates are seeded with the test microorganism.

  • Wells or "cups" are made in the agar using a sterile borer.

  • A specific concentration of the test compound (e.g., 50 µg) dissolved in a suitable solvent (e.g., DMF) is added to each well.

  • The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

  • Standard antibiotics (e.g., Amoxicillin, Ciprofloxacin) and antifungals (e.g., Griseofulvin) are used as positive controls.

V. Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: FLT3 Inhibition in AML

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Phosphorylates RAS RAS FLT3->RAS Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates Aminopyrimidine 2-Aminopyrimidine Inhibitor Aminopyrimidine->FLT3 Inhibits ATP Binding Anticancer_Screening_Workflow start Start: Synthesized 2-Aminopyrimidine Derivatives cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture treatment Treat Cells with Compound Dilutions cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_acquisition Measure Absorbance mtt_assay->data_acquisition data_analysis Calculate % Viability and IC50 Values data_acquisition->data_analysis hit_identification Identify 'Hit' Compounds for Further Study data_analysis->hit_identification end End: Lead Compound Identification hit_identification->end SAR_Insights Core 2-Aminopyrimidine Core H-bond donor/acceptor for kinase hinge binding Substituents Substituents at C4, C5, C6 Modulate Potency Influence Selectivity Affect Physicochemical Properties (solubility, etc.) Core->Substituents Decorated with Linker Linker Group Connects to other pharmacophores (e.g., in hybrid drugs) Determines spatial orientation in binding pocket Core->Linker Can be attached to Activity Biological Activity Anticancer Antimicrobial Anti-inflammatory Substituents->Activity Directly Impacts Linker->Activity Modulates

References

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidin-2-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 4-Chloro-6-ethylpyrimidin-2-amine, a key heterocyclic intermediate in medicinal chemistry. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction and Physicochemical Properties

This compound, with the CAS Number 5734-67-8, is a substituted pyrimidine that has garnered interest as a versatile building block in the synthesis of biologically active molecules.[1] Its structure, featuring a reactive chlorine atom at the 4-position, an amino group at the 2-position, and an ethyl group at the 6-position, offers multiple points for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents.

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs. The table below summarizes key physicochemical information, including data for similar compounds to provide context for its expected characteristics.

PropertyValue for this compoundAnalog Data
CAS Number 5734-67-8[1]4-Chloro-6-methylpyrimidin-2-amine: 5600-21-5
Molecular Formula C6H8ClN34-Chloro-6-methylpyrimidin-2-amine: C5H6ClN3
Molecular Weight 157.6 g/mol [1]4-Chloro-6-methylpyrimidin-2-amine: 143.58 g/mol
Appearance Expected to be a solid at room temperature4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Solid

History and Discovery

The history of this compound is intrinsically linked to the broader development of pyrimidine chemistry. The pyrimidine core is a fundamental component of nucleic acids and has been a central focus of medicinal chemistry for decades. The discovery of specific substituted pyrimidines is often not a singular event but rather an outcome of systematic explorations of this chemical space for therapeutic purposes.

The synthesis of various chloropyrimidines is well-established, with foundational methods dating back to the mid-20th century. These methods typically involve the chlorination of the corresponding hydroxypyrimidines (or their tautomeric pyrimidone forms) using reagents such as phosphorus oxychloride (POCl3). The specific "discovery" of this compound would have been the first successful synthesis and characterization of this molecule, likely emerging from a research program aimed at creating a library of substituted pyrimidines for biological screening.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step process, starting from readily available precursors. The general workflow is outlined below.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Chlorination Diethyl ethylmalonate Diethyl ethylmalonate Cyclocondensation Cyclocondensation Diethyl ethylmalonate->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation 2-Amino-6-ethylpyrimidin-4-ol 2-Amino-6-ethylpyrimidin-4-ol Cyclocondensation->2-Amino-6-ethylpyrimidin-4-ol Chlorination_Reaction Chlorination_Reaction 2-Amino-6-ethylpyrimidin-4-ol->Chlorination_Reaction POCl3 POCl3 POCl3->Chlorination_Reaction This compound This compound Chlorination_Reaction->this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

The precursor, 2-amino-6-ethylpyrimidin-4-ol, can be synthesized via a cyclocondensation reaction between diethyl ethylmalonate and guanidine. This is a standard method for the formation of the pyrimidine ring.

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride, followed by the dropwise addition of diethyl ethylmalonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and then with ethanol. The crude product can be recrystallized from a suitable solvent to yield pure 2-amino-6-ethylpyrimidin-4-ol.

Step 2: Chlorination of 2-Amino-6-ethylpyrimidin-4-ol

The hydroxyl group of the precursor is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl3).

Experimental Protocol (General Procedure):

  • Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to capture HCl fumes), suspend 2-amino-6-ethylpyrimidin-4-ol in an excess of phosphorus oxychloride (POCl3). A tertiary amine, such as N,N-dimethylaniline, may be added as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford this compound.

Applications in Drug Discovery

Substituted 2-aminopyrimidines are a well-established class of "hinge-binding" motifs in kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The various substitution points on the pyrimidine ring allow for the fine-tuning of selectivity and pharmacokinetic properties.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound are promising candidates for the development of inhibitors for a range of kinases, some of which are implicated in neurodegenerative diseases. The general structure of such inhibitors involves the 2-amino group interacting with the kinase hinge, while substituents at the 4- and 6-positions occupy adjacent hydrophobic pockets.

G This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Library of 2,4,6-trisubstituted pyrimidines Library of 2,4,6-trisubstituted pyrimidines Nucleophilic Aromatic Substitution->Library of 2,4,6-trisubstituted pyrimidines Diverse Amine or Alcohol Nucleophiles Diverse Amine or Alcohol Nucleophiles Diverse Amine or Alcohol Nucleophiles->Nucleophilic Aromatic Substitution Kinase Screening Kinase Screening Library of 2,4,6-trisubstituted pyrimidines->Kinase Screening Lead Compound for Understudied Kinase (e.g., DRAK1, MARK3/4) Lead Compound for Understudied Kinase (e.g., DRAK1, MARK3/4) Kinase Screening->Lead Compound for Understudied Kinase (e.g., DRAK1, MARK3/4)

Caption: Drug discovery workflow using the target compound.

Potential Signaling Pathway Involvement: Inhibition of the MARK Kinase Pathway

The MARK (Microtubule Affinity Regulating Kinase) family of kinases plays a role in the phosphorylation of tau protein. Hyperphosphorylation of tau is a key pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. Inhibitors derived from this compound could potentially modulate this pathway.

G Derivative of this compound Derivative of this compound MARK Kinase MARK Kinase Derivative of this compound->MARK Kinase Inhibition Tau Protein Tau Protein MARK Kinase->Tau Protein Phosphorylation Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction

Caption: Potential inhibition of the MARK kinase pathway.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While its specific discovery is not pinpointed to a single event, its synthesis relies on well-established principles of pyrimidine chemistry. Its true value lies in its potential as a scaffold for the development of novel kinase inhibitors and other therapeutic agents. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in the rational design and synthesis of new chemical entities based on this promising pyrimidine core. Further exploration of the biological activities of its derivatives is warranted and could lead to the discovery of novel treatments for a variety of diseases.

References

Technical Guide: Safety and Handling of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Chloro-6-ethylpyrimidin-2-amine, a chemical intermediate prevalent in pharmaceutical research and development. Due to the limited availability of data for this specific compound, this document extrapolates information from the safety data sheets (SDS) of structurally analogous compounds, including 4-chloro-6-ethyl-5-methylpyrimidin-2-amine and 2-amino-4-chloro-6-methylpyrimidine. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data from similar compounds, it is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Pictograms:

PictogramHazard Class
alt text
Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Skin Irritation - Category 2Eye Irritation - Category 2ASpecific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory tract irritation)

Hazard and Precautionary Statements:

CategoryCodeStatement
Hazard H302Harmful if swallowed.[3]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[2]
Precautionary (Prevention) P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Precautionary (Response) P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P337+P313If eye irritation persists: Get medical advice/attention.[2]
Precautionary (Storage) P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Precautionary (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols: Safety and Handling

2.1 Personal Protective Equipment (PPE)

A detailed protocol for donning and doffing PPE is essential.

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: A flame-retardant and chemically impervious lab coat or coveralls should be worn.[5] Gloves must be worn; nitrile or butyl rubber gloves are recommended. Change gloves immediately if they become contaminated.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5]

2.2 Handling and Storage

  • Handling: Avoid the formation of dust and aerosols.[5] Use spark-proof tools and explosion-proof equipment where necessary.[5] Ensure adequate ventilation and wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

2.3 First-Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

2.4 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate PPE as described in section 2.1. Avoid breathing dust and vapors.[5]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]

  • Containment and Cleanup: For small spills, use an inert absorbent material and place it in a suitable container for disposal.[6] For larger spills, dike the area and collect the material. All cleanup materials should be considered hazardous waste and disposed of accordingly.

2.5 Disposal Considerations

Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.[1]

Diagrams and Workflows

3.1 Standard Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard Handling Workflow for this compound.

3.2 Emergency Response Logic

This diagram illustrates the decision-making process in the event of an emergency.

G Emergency Response Logic start Emergency Event spill Is it a Spill? start->spill exposure Is it an Exposure? start->exposure spill_small Small Spill? spill->spill_small Yes exposure_skin_eye Skin/Eye Contact? exposure->exposure_skin_eye spill_large Large Spill spill_small->spill_large No contain_spill Contain with Absorbent spill_small->contain_spill Yes evacuate Evacuate Area Notify EH&S spill_large->evacuate exposure_inhalation Inhalation? exposure_skin_eye->exposure_inhalation No flush_area Flush with Water (15 min) exposure_skin_eye->flush_area Yes exposure_ingestion Ingestion? exposure_inhalation->exposure_ingestion No fresh_air Move to Fresh Air exposure_inhalation->fresh_air Yes rinse_mouth Rinse Mouth Do Not Induce Vomiting exposure_ingestion->rinse_mouth Yes contain_spill->evacuate If necessary seek_medical Seek Immediate Medical Attention flush_area->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethylpyrimidin-2-amine (CAS No. 5734-67-8), a key heterocyclic building block in medicinal chemistry. This document details its commercial availability, provides insights into its synthesis and reactivity, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors. The guide is intended to be a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction

This compound is a substituted pyrimidine derivative that has garnered significant interest in the field of drug discovery. Its structure, featuring a reactive chlorine atom and an amino group on the pyrimidine core, makes it a versatile synthon for the construction of more complex molecules. The ethyl group at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets. This guide will delve into the key aspects of this compound, from sourcing to its strategic use in the synthesis of potential drug candidates.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The typical purity offered by suppliers is ≥98%.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAdditional Information
Sigma-AldrichCIAH99F8E6D1-Available through their ChemScene LLC preferred partner program.[1]
BLD PharmBD138658-Offers various package sizes and provides documentation such as NMR, HPLC, and LC-MS upon request.[2]
CookeChemC78253198%Provides pricing for various quantities.[3]
AmbeedA313865-Provides access to documentation like NMR, HPLC, and LC-MS.[1]
2A Biotech2A-013880096%+Lists the compound as an intermediate.[4]
ChemenuCM119220-Provides physical properties and storage conditions.

Physicochemical Properties and Spectral Data

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5734-67-8[1][3]
Molecular Formula C₆H₈ClN₃[3]
Molecular Weight 157.6 g/mol [3]
Appearance --
Melting Point --
Boiling Point 320°C at 760 mmHg[5]
Storage Conditions Keep in a dark place, store at 2-8°C[5]

Note: Experimental data for appearance and melting point are not consistently reported by all suppliers. It is recommended to refer to the supplier's certificate of analysis for specific batch information.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, the general synthesis of substituted chloropyrimidines often involves the cyclization of appropriate precursors followed by chlorination.

The reactivity of this compound is primarily dictated by the presence of the chlorine atom at the 4-position of the electron-deficient pyrimidine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable handle for introducing a wide range of functional groups.

Nucleophilic Aromatic Substitution

The chloro group can be readily displaced by various nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a synthetic building block.

Experimental Protocol: General Procedure for Amination of Chloropyrimidines (Microwave-Assisted)

This protocol is a general guideline for the reaction of a chloropyrimidine with an amine, which can be adapted for this compound.

  • To a reaction vial, add the chloropyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Add a suitable base, such as triethylamine (2.0 eq).

  • The reaction is performed under microwave irradiation at a temperature ranging from 120-140°C for 15-30 minutes.[6]

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent (e.g., ethyl acetate) after a basic aqueous workup (e.g., saturated sodium bicarbonate solution).[6]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Logical Workflow for the Application of this compound in Synthesis

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate Products cluster_final Final Application start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Various Nucleophiles (e.g., R-NH2, R-OH, R-SH) suzuki Suzuki-Miyaura Coupling start->suzuki  Ar-B(OH)2, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald  Ar-NH2, Pd catalyst, Ligand, Base amine_prod Substituted Aminopyrimidines snar->amine_prod aryl_prod Aryl/Heteroaryl Substituted Pyrimidines suzuki->aryl_prod buchwald->amine_prod kinase Kinase Inhibitors amine_prod->kinase aryl_prod->kinase G cluster_pathway Kinase Signaling Cascade cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response Downstream->Response Inhibitor Pyrimidine-based Inhibitor (derived from This compound) Inhibitor->Kinase Competitive Binding to ATP Site

References

Potential Therapeutic Targets of 4-Chloro-6-ethylpyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 4-Chloro-6-ethylpyrimidin-2-amine core, in particular, represents a versatile template for the design of targeted therapies. The 2-amino group and the 4-chloro position provide key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 4-position is a key reactive site, enabling nucleophilic aromatic substitution to introduce a variety of functional groups. This guide provides an in-depth overview of the potential therapeutic targets of derivatives based on this scaffold, summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing key signaling pathways. While direct experimental data for a broad range of this compound derivatives is limited in publicly available literature, this guide leverages data from closely related analogs to highlight the therapeutic potential of this chemical series.

Key Therapeutic Targets and Biological Activity

Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant activity against several important therapeutic targets, primarily in the areas of oncology and inflammation.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.

Aurora kinases, particularly Aurora A and B, are critical regulators of mitosis, and their overexpression is common in many cancers.[1] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells. Several pyrimidine-based derivatives have shown potent inhibition of Aurora kinases.

  • Structure-Activity Relationship: Studies on related pyrimidine scaffolds indicate that substitutions at the 4-position are crucial for potent Aurora A kinase activity. For instance, a derivative bearing a 4-chloro-2-fluorophenyl pyrrolidinyl methanone group exhibited an IC50 of 38.6 ± 7.0 nM against Aurora A.[1] While direct data on 6-ethyl derivatives is scarce, 6-methyl analogs have been developed as Aurora A inhibitors.[1]

PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity.[2] Overexpression of PLK4 is found in various cancers, making it a promising anticancer target.[2] Novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed.[2]

  • Quantitative Data: A series of novel PLK4 inhibitors with an aminopyrimidine core resulted in compound 8h with a PLK4 IC50 of 0.0067 μM.[2]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis. Several 4-aminopyrimidine derivatives have been investigated as inhibitors of these kinases.

  • Quantitative Data: A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were evaluated for their EGFR and ErbB-2 (HER2) inhibitory activity. Compound 6 in this series showed potent dual inhibition with IC50 values of 37 nM for EGFR and 29 nM for ErbB-2.[3] Another study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines identified compounds with potent EGFR inhibition, with one derivative being equipotent to the standard compound PD153035.[4]

Anticancer Activity (Cytotoxicity)

Beyond specific kinase inhibition, various 2-amino-4-chloropyrimidine derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.

  • Quantitative Data: A study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives showed that a derivative with a bromophenyl piperazine moiety at the 4-position exhibited the highest anticancer activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively. Another derivative with a 4-methyl piperazine moiety showed EC50 values of 209.17 ± 1.23 µM (HCT116) and 221.91 ± 1.37 µM (MCF7).

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and are also implicated in cancer. Selective COX-2 inhibitors are sought after for their improved gastrointestinal safety profile compared to non-selective NSAIDs. Pyrimidine derivatives have been explored as potential COX-2 inhibitors.

Data Summary

The following tables summarize the quantitative data for various pyrimidine derivatives, highlighting their potential as inhibitors of key therapeutic targets. It is important to note that these are often not direct derivatives of this compound but represent structurally related scaffolds.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
4-Chloro-2-fluorophenyl pyrrolidinyl methanone pyrimidineAurora A38.6[1]
Aminopyrimidine core derivative (8h)PLK46.7[2]
4-Anilino-6-phenoxypyrimidine (Compound 6)EGFR37[3]
4-Anilino-6-phenoxypyrimidine (Compound 6)ErbB-229[3]

Table 2: Anticancer Activity of 2-Amino-4-chloropyrimidine Derivatives

Derivative Substitution (at 4-position)Cell LineEC50 (µM)Reference
Bromophenyl piperazineHCT11689.24 ± 1.36
Bromophenyl piperazineMCF789.37 ± 1.17
4-Methyl piperazineHCT116209.17 ± 1.23
4-Methyl piperazineMCF7221.91 ± 1.37

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu-anti-phospho antibody)

  • Microplate reader (luminescence or fluorescence)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells of a 384-well plate.

    • Add the test compound or DMSO (vehicle control) to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced (for ADP-Glo) or the amount of phosphorylated substrate (for FRET-based assays).

    • Incubate the plate for the recommended time to allow the signal to develop.

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the therapeutic targets are involved is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

Aurora_A_Signaling cluster_activation Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition CyclinB_CDK1 Cyclin B/CDK1 AURKA_inactive Aurora A (inactive) CyclinB_CDK1->AURKA_inactive Phosphorylates TPX2 TPX2 TPX2->AURKA_inactive Binds & Activates AURKA_active Aurora A (active) AURKA_inactive->AURKA_active PLK1 PLK1 AURKA_active->PLK1 Activates Centrosome_Maturation Centrosome Maturation AURKA_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly AURKA_active->Spindle_Assembly p53 p53 AURKA_active->p53 Inhibits MYC MYC Oncoprotein AURKA_active->MYC Stabilizes Apoptosis Apoptosis p53->Apoptosis Cell_Proliferation Cell Proliferation MYC->Cell_Proliferation Pyrimidine_Inhibitor 4-Chloro-6-ethylpyrimidin- 2-amine Derivative Pyrimidine_Inhibitor->AURKA_active Inhibits

Caption: Simplified Aurora A Kinase Signaling Pathway.

PLK4_Signaling cluster_recruitment Recruitment & Activation cluster_duplication Centriole Duplication cluster_outcome Cellular Outcome cluster_inhibition Inhibition CEP192_CEP152 CEP192/CEP152 PLK4_inactive PLK4 (inactive) CEP192_CEP152->PLK4_inactive Recruits to Centrosome PLK4_active PLK4 (active) PLK4_inactive->PLK4_active Autophosphorylation STIL_SAS6 STIL/SAS-6 PLK4_active->STIL_SAS6 Phosphorylates & Recruits Cartwheel_Assembly Cartwheel Assembly STIL_SAS6->Cartwheel_Assembly Procentriole_Formation Procentriole Formation Cartwheel_Assembly->Procentriole_Formation Normal_Duplication Normal Centriole Duplication Procentriole_Formation->Normal_Duplication Genomic_Stability Genomic Stability Normal_Duplication->Genomic_Stability Cancer_Progression Cancer Progression Overexpression PLK4 Overexpression Overexpression->Cancer_Progression Pyrimidine_Inhibitor 4-Chloro-6-ethylpyrimidin- 2-amine Derivative Pyrimidine_Inhibitor->PLK4_active Inhibits

Caption: PLK4 Signaling in Centriole Duplication.

Experimental and Logical Workflows

Kinase_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start This compound Core Library_Synthesis Library Synthesis (Diverse Substitutions at C4) Start->Library_Synthesis Biochemical_Assay In Vitro Kinase Assay (e.g., Aurora A, PLK4) Library_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., MTT on HCT116, MCF7) Determine_IC50->Cell_Based_Assay Potent Hits Determine_EC50 Determine EC50 Values Cell_Based_Assay->Determine_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_EC50->SAR_Analysis Lead_Optimization Lead Optimization (Improve Potency, Selectivity, PK) SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design Optimized_Leads Optimized Lead Compounds Lead_Optimization->Optimized_Leads

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The inherent ability of the 2-aminopyrimidine core to interact with the hinge region of kinases, combined with the synthetic tractability of the 4-chloro position, provides a robust platform for generating potent and selective inhibitors. While further research is needed to fully elucidate the potential of derivatives from this specific core, the data from analogous structures strongly suggest that kinases such as Aurora A, PLK4, EGFR, and VEGFR are highly relevant therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this chemical series.

References

The Versatility of the Pyrimidine Scaffold: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold," consistently yielding compounds with a wide spectrum of biological activities. This technical guide provides an in-depth review of pyrimidine derivatives in medicinal chemistry, focusing on their anticancer, antimicrobial, and anti-inflammatory applications. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs have long been at the forefront of cancer chemotherapy. Their structural similarity to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cancer cells.[3][4] Beyond antimetabolite activity, novel pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.

Targeting Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and progression. Several pyrimidine-based EGFR inhibitors have been successfully developed and are used in the clinic.[5][6][7] These inhibitors typically function by competing with ATP for the kinase domain's binding site, thereby blocking downstream signaling pathways.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives have been designed to target specific CDKs, inducing cell cycle arrest and apoptosis in cancer cells.

Pin1 Inhibition

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of numerous oncoproteins. Pyrimidine-based compounds have emerged as promising inhibitors of Pin1, offering a novel therapeutic strategy for cancer treatment.[4][8][9]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative pyrimidine derivatives against various cancer cell lines and target enzymes.

Compound ClassDerivative ExampleTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
EGFR Inhibitors Pyrido[2,3-d]pyrimidineEGFR2 nM[5]
Pyrazolo[3,4-d]pyrimidine (Compound 16)EGFR0.034 µM[10]
Thieno[2,3-d]pyrimidineEGFR5.54 nM[6]
CDK Inhibitors 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineCDK9Not Specified[11]
Pin1 Inhibitors 2-Chloro-5-nitropyrimidine (Compound 6a)Pin13.15 µM[9]
Pyrimidine Derivative (2a)Pin1< 3 µM[4][8]
General Cytotoxicity Pyrido[2,3-d]pyrimidine (Compound 4)MCF-70.57 µM[12]
Pyrimidine-benzimidazol hybridHCT-1161.98 µM[3]
Indazol-pyrimidine (Compound 4f)MCF-71.629 µM[13]

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes that are distinct from their mammalian counterparts.[14][15]

Dihydrofolate Reductase (DHFR) Inhibition

A well-established mechanism of action for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids. The selective inhibition of microbial DHFR over human DHFR is key to the therapeutic success of drugs like trimethoprim.

Other Antimicrobial Mechanisms

Besides DHFR inhibition, pyrimidine derivatives have been shown to target other microbial processes, including cell wall synthesis and DNA gyrase activity. The broad spectrum of potential targets contributes to the versatility of the pyrimidine scaffold in developing new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The following table presents the minimum inhibitory concentrations (MIC) of various pyrimidine derivatives against a range of pathogenic bacteria and fungi.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Antibacterial DihydropyrimidineBacillus subtilis14.72[14]
DihydropyrimidineEscherichia coli14.72[14]
Pyrazolo[3,4-d]pyrimidineStaphylococcus aureus3.125[14]
Pyrrolo[2,3-d]pyrimidineStaphylococcus aureus0.62[16]
Antifungal DihydropyrimidineAlternaria solani14.72[14]
DihydropyrimidineFusarium oxysporum14.72[14]
Pyrazolo[3,4-d]pyrimidineAspergillus fumigatus6.25[14]
Pyrrolo[2,3-d]pyrimidineCandida albicans0.62[16]

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.[2][11][17]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. Several classes of pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[3][18][19]

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.

Compound ClassDerivative ExampleTargetActivity (IC₅₀)Reference
COX-2 Inhibitors Pyrimidine-5-carbonitrile (Compound 5d)COX-20.16 µM[18]
Thiazolo[4,5-d]pyrimidine (Compound 48g)COX-20.87 µM[11]
Pyrimidine Derivative (L1)COX-2Comparable to meloxicam[3]
Pyrimidine Derivative (4a)COX-20.65 µM[19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrimidine derivatives.

Synthesis of 2,4,6-Trisubstituted Pyrimidines

A general and efficient method for the synthesis of 2,4,6-trisubstituted pyrimidines involves a one-pot, three-component reaction.[13][20][21][22]

  • Reaction Setup: To a solution of an acetophenone derivative (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of a suitable base (e.g., NaOH or KOH).

  • Chalcone Formation: Stir the reaction mixture at room temperature for 2-4 hours to form the chalcone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add guanidine hydrochloride (1.2 mmol) and a stronger base (e.g., sodium ethoxide).

  • Reflux: Reflux the reaction mixture for 6-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,4,6-trisubstituted pyrimidine.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines can be synthesized through the condensation of a 6-aminopyrimidine derivative with a suitable three-carbon synthon.[5][12][14][23][24]

  • Reaction Setup: In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) in a suitable solvent such as acetic acid or a mixture of ethanol and piperidine.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][17][18][25][26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9][15][27][28]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the pyrimidine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[19][29][30][31][32]

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., EGFR), a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the pyrimidine derivative at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding a phosphodonor (e.g., ATP) and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or an antibody-based method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation. Pyrimidine-based EGFR inhibitors block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Pyrimidine_Inhibitor Pyrimidine EGFR Inhibitor Pyrimidine_Inhibitor->EGFR

EGFR signaling pathway and its inhibition by pyrimidine derivatives.

COX-2 Inflammatory Pathway

The COX-2 pathway is a key driver of inflammation. Arachidonic acid is converted by COX-2 into prostaglandin H2, which is then further metabolized to various pro-inflammatory prostaglandins. Pyrimidine-based COX-2 inhibitors block this initial conversion, thereby reducing inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Inhibitor Pyrimidine COX-2 Inhibitor Pyrimidine_Inhibitor->COX2

COX-2 inflammatory pathway and its inhibition by pyrimidine derivatives.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for bone formation (osteogenesis). Pyrimidine derivatives have been identified that can promote osteogenesis by upregulating this pathway. BMP2 binding to its receptor leads to the phosphorylation of SMAD1, which then translocates to the nucleus to activate the transcription of osteogenic genes.[33][1][34]

BMP2_SMAD1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor SMAD1 SMAD1 BMPR->SMAD1 Phosphorylation pSMAD1 p-SMAD1 SMAD1->pSMAD1 Gene_Expression Osteogenic Gene Expression (e.g., RUNX2) pSMAD1->Gene_Expression BMP2 BMP2 BMP2->BMPR Pyrimidine_Agonist Pyrimidine Agonist Pyrimidine_Agonist->BMPR

BMP2/SMAD1 signaling pathway in osteogenesis and its modulation.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of biological activity across a wide range of therapeutic areas. This guide has provided a snapshot of the current landscape of pyrimidine derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The compiled quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of pyrimidine-based drugs. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.

References

A Technical Guide to the Reactivity and Functional Groups of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity and functional group characteristics of 4-Chloro-6-ethylpyrimidin-2-amine. This pyrimidine derivative is a valuable building block in medicinal chemistry, primarily due to its versatile and well-defined reaction profile. Understanding its core reactivity is essential for the rational design and synthesis of novel compounds with potential therapeutic applications.

Core Structure and Functional Group Analysis

This compound is a substituted pyrimidine with a molecular formula of C₆H₈ClN₃. Its structure is characterized by an electron-deficient pyrimidine ring, which fundamentally governs the molecule's reactivity. The key functional groups are:

  • Pyrimidine Core : The two nitrogen atoms in the aromatic ring act as strong electron-withdrawing groups. This electronic deficiency makes the ring susceptible to nucleophilic attack, particularly at the halogenated carbon positions.

  • 2-Amino Group (-NH₂) : This electron-donating group modulates the electronic properties of the pyrimidine ring. It can participate in hydrogen bonding and can be a site for further derivatization, although it is generally less reactive than the chloro group[1].

  • 4-Chloro Group (-Cl) : This is the primary reactive center of the molecule. The electron-withdrawing nature of the adjacent ring nitrogens makes the C4 carbon highly electrophilic, rendering the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions[1][2].

  • 6-Ethyl Group (-CH₂CH₃) : This alkyl group influences the molecule's physical properties, such as lipophilicity and solubility. It also imparts steric effects that can influence the rate and outcome of reactions at the adjacent C5 and N1 positions[1].

dot

Figure 1: Structure of this compound.

Reactivity Profile

The reactivity of this compound is dominated by two main pathways: nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is readily displaced by a wide range of nucleophiles. This reaction is the most common transformation for this class of compounds, providing a straightforward method for introducing diverse functional groups.[1]

  • N-Nucleophiles (Amination): Reaction with primary or secondary amines is a cornerstone of derivatization, often used to build libraries of compounds for biological screening. These reactions can be performed under thermal conditions, sometimes with an acid catalyst or a base to quench the HCl generated.[3][4][5]

  • O-Nucleophiles (Alkoxylation): Alkoxides, such as sodium ethoxide, readily displace the chlorine to form the corresponding 4-alkoxy derivatives.[6] This is a common strategy to modify the compound's pharmacokinetic properties.

  • S-Nucleophiles (Thiolation): Thiolates, like sodium thiophenoxide, react efficiently to yield 4-thioether compounds.[2][7]

  • Other Nucleophiles: Reagents such as sodium azide can also be used to introduce other functionalities.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also a suitable handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

  • Suzuki-Miyaura Coupling: This is a powerful and widely used method for forming biaryl structures. The reaction couples the chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Na₂CO₃).[9][10][11] This reaction is fundamental in constructing complex molecules, particularly in drug discovery programs targeting kinases.[12]

dot

Reactivity_Profile cluster_SNAr Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki N_Nuc N-Nucleophiles (Amines) SNAr->N_Nuc O_Nuc O-Nucleophiles (Alkoxides) SNAr->O_Nuc S_Nuc S-Nucleophiles (Thiols) SNAr->S_Nuc C_Nuc C-C Bond Formation (Arylboronic Acids) Suzuki->C_Nuc

Figure 2: Logical relationship of the core reactivity pathways.

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions involving chloropyrimidine scaffolds.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reaction Examples

Nucleophile Reagent/Conditions Product Type Yield (%) Reference
4-Methylpiperazine Microwave, 120 °C, 20 min 4-(piperazin-1-yl)pyrimidine 88% [3]
4-Bromophenylpiperazine Microwave, 120 °C, 20 min 4-(piperazin-1-yl)pyrimidine 92% [3]
Aniline HCl (0.1 equiv.), H₂O, 80 °C, 3-22 h 4-(phenylamino)pyrimidine 94% [4][13]
Sodium Ethoxide EtOH, ~20 °C, 2 h 4-ethoxypyrimidine 89% [6]

| Hydrazine Hydrate | nBuOH, reflux, 8 h | 4-hydrazinylpyrimidine | Moderate-High |[5] |

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Examples

Boronic Acid Catalyst System Base / Solvent Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ / 1,4-Dioxane 60% [11]
4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ / 1,4-Dioxane 75% [11]

| Various arylboronic acids | Palladium tetraacetate, PPh₃ | Na₂CO₃ / n-Propanol | 46-91% |[9] |

Table 3: Biological Activity of 4-Substituted 2-Aminopyrimidine Derivatives

4-Substituent Cell Line (Cancer) Activity (EC₅₀ µM) Reference
4-Methylpiperazine HCT116 (Colon) 209.17 ± 1.23 [3]
4-Methylpiperazine MCF7 (Breast) 221.91 ± 1.37 [3]
4-(4-Bromophenyl)piperazine HCT116 (Colon) 89.24 ± 1.36 [3]

| 4-(4-Bromophenyl)piperazine | MCF7 (Breast) | 89.37 ± 1.17 |[3] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Amination in Water

This protocol is adapted from methodologies for acid-promoted amination of chloropyrimidines.[4][13]

  • Reactant Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and the desired aniline nucleophile (1.1 equiv.).

  • Solvent and Catalyst Addition: Add deionized water (to form a ~0.1 M solution) and a catalytic amount of hydrochloric acid (e.g., 0.1 equiv. of a 0.6 M solution).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 3 to 22 hours.

  • Workup: After cooling to room temperature, neutralize the mixture by adding a saturated aqueous solution of a weak base (e.g., Na₂CO₃ or NaHCO₃).

  • Isolation: If a precipitate forms, isolate the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

dot

workflow start Start reactants 1. Combine Chloropyrimidine and Amine in Flask start->reactants add_solvent 2. Add Water and Catalytic HCl reactants->add_solvent heat 3. Heat at 80°C (Monitor by TLC/LC-MS) add_solvent->heat cool 4. Cool to Room Temperature heat->cool neutralize 5. Neutralize with sat. NaHCO₃ (aq) cool->neutralize isolate 6. Isolate Product neutralize->isolate filter Filter Precipitate isolate->filter Solid? extract Extract with Ethyl Acetate isolate->extract Aqueous? purify 7. Purify (Chromatography/ Recrystallization) filter->purify extract->purify end Final Product purify->end

Figure 3: General experimental workflow for nucleophilic amination.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on standard procedures for Suzuki coupling of halo-pyrimidines.[10][11][14]

  • Inert Atmosphere Setup: Add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.) to a dry Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv.) to the flask. Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final biaryl product.

dot

Suzuki_Cycle pd0 Pd(0) Catalyst oa Oxidative Addition pd0->oa tm Transmetalation oa->tm re Reductive Elimination tm->re re->pd0 product Ar-Ar' (Product) re->product aryl_halide Ar-Cl (Chloropyrimidine) aryl_halide->oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm

Figure 4: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Chloro-6-ethylpyrimidin-2-amine, a valuable building block in medicinal chemistry, starting from ethyl 3-oxopentanoate. The described two-step synthesis is robust and scalable, involving an initial cyclocondensation reaction to form a pyrimidinol intermediate, followed by a chlorination step.

Synthetic Scheme Overview

The synthesis of this compound from ethyl 3-oxopentanoate is achieved through a two-step process. The first step involves the base-catalyzed cyclocondensation of ethyl 3-oxopentanoate with guanidine to yield 2-amino-6-ethylpyrimidin-4-ol. The subsequent step is the conversion of the hydroxyl group to a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride, to afford the final product.

Synthesis_Workflow cluster_step2 Step 2: Chlorination ethyl_3_oxopentanoate Ethyl 3-oxopentanoate intermediate 2-Amino-6-ethylpyrimidin-4-ol ethyl_3_oxopentanoate->intermediate NaOEt, Ethanol, Reflux guanidine Guanidine guanidine->intermediate NaOEt, Ethanol, Reflux final_product This compound intermediate->final_product 160°C, Sealed Reactor chlorinating_agent POCl3, Pyridine

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

This protocol is adapted from established procedures for the synthesis of 2-aminopyrimidinones from β-keto esters and guanidine.

Materials:

  • Ethyl 3-oxopentanoate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric acid (for workup)

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere. To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 15 minutes to liberate the free guanidine base.

  • Addition of β-keto ester: To the stirred suspension, add ethyl 3-oxopentanoate (1.0 equivalent) dropwise at room temperature.

  • Cyclocondensation reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and isolation: After completion of the reaction, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Evaporate the ethanol under reduced pressure. Dissolve the residue in a minimum amount of cold water and acidify with concentrated hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain 2-amino-6-ethylpyrimidin-4-ol.

Step 2: Synthesis of this compound

This protocol is based on a solvent-free chlorination method for hydroxypyrimidines, which is efficient and suitable for larger scale preparations.[1]

Materials:

  • 2-Amino-6-ethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Teflon-lined stainless steel reactor

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Standard filtration apparatus

Procedure:

  • Reaction setup: In a Teflon-lined stainless steel reactor, add 2-amino-6-ethylpyrimidin-4-ol (1.0 equivalent), phosphorus oxychloride (1.0 equivalent), and pyridine (1.0 equivalent).

  • Chlorination reaction: Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.

  • Workup: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Slowly and cautiously pour the reaction mixture onto crushed ice or into cold water (~0 °C) with vigorous stirring.

  • Neutralization and precipitation: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution to precipitate the crude product.

  • Isolation and purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Predicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Ethyl 3-oxopentanoateC₇H₁₂O₃144.17LiquidN/A~4.1 (q, 2H), ~3.4 (s, 2H), ~2.5 (q, 2H), ~1.2 (t, 3H), ~1.0 (t, 3H)~203 (C=O), ~167 (COO), ~61 (OCH₂), ~50 (CH₂), ~36 (CH₂), ~14 (CH₃), ~8 (CH₃)
2-Amino-6-ethylpyrimidin-4-olC₆H₉N₃O139.15Solid>250 (decomposes)~5.5-5.7 (s, 1H, pyrimidine-H), ~4.5-5.5 (br s, 2H, NH₂), ~2.3-2.5 (q, 2H, CH₂), ~1.0-1.2 (t, 3H, CH₃)~165 (C4), ~163 (C2), ~160 (C6), ~100 (C5), ~28 (CH₂), ~13 (CH₃)
This compoundC₆H₈ClN₃157.60Solid~183-186~6.5-6.7 (s, 1H, pyrimidine-H), ~5.0-6.0 (br s, 2H, NH₂), ~2.6-2.8 (q, 2H, CH₂), ~1.2-1.4 (t, 3H, CH₃)~163 (C4), ~162 (C2), ~170 (C6), ~110 (C5), ~30 (CH₂), ~12 (CH₃)

Note: Predicted NMR data is based on analogous structures and may vary from experimental values.

Logical Relationships and Signaling Pathways

The synthesis follows a logical progression from a readily available starting material to the desired functionalized pyrimidine. The key transformation relies on the inherent reactivity of the β-keto ester for cyclization and the established method for converting a pyrimidinol to a chloropyrimidine.

Logical_Relationship start Ethyl 3-oxopentanoate (β-Keto Ester) intermediate 2-Amino-6-ethylpyrimidin-4-ol (Pyrimidinol Intermediate) start->intermediate Cyclocondensation reagent1 Guanidine (Nucleophile) reagent1->intermediate product This compound (Final Product) intermediate->product Chlorination reagent2 Phosphorus Oxychloride (Chlorinating Agent) reagent2->product

Figure 2. Logical relationship of reactants and products.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The 2-amino-4,6-disubstituted pyrimidine scaffold, in particular, has garnered significant attention due to its prevalence in compounds exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. A key synthetic route to this privileged scaffold is the nucleophilic aromatic substitution (SNAr) on activated chloropyrimidines. This application note provides a detailed protocol for the SNAr on 4-chloro-6-ethylpyrimidin-2-amine, a versatile building block for the synthesis of diverse compound libraries for drug discovery.

The substitution of the chlorine atom at the C4-position of the pyrimidine ring is facilitated by the electron-withdrawing nature of the pyrimidine nitrogen atoms. This activation allows for the displacement of the chloride by a variety of nucleophiles, including amines, phenols, and thiols, under relatively mild conditions. The resulting 4-substituted-6-ethylpyrimidin-2-amine derivatives are valuable intermediates in the development of novel kinase inhibitors and other targeted therapies.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The general transformation is depicted below:

General Reaction Scheme for SNAr on this compound

Figure 1. General reaction scheme for the nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic aromatic substitution on this compound with various nucleophiles. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (Aliphatic and Aromatic)

This protocol describes a general procedure for the synthesis of 4-(alkylamino)- and 4-(arylamino)-6-ethylpyrimidin-2-amines.

Materials:

  • This compound

  • Appropriate amine nucleophile (e.g., aniline, benzylamine)

  • Solvent (e.g., Ethanol, 2-Propanol, N,N-Dimethylformamide (DMF), or Dioxane)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating block

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., 2-Propanol, 5-10 mL per mmol of starting material).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. For less reactive anilines, higher temperatures or microwave irradiation may be beneficial.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, filter the mixture and wash the solid with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-substituted product.

Protocol 2: Reaction with Phenol Nucleophiles

This protocol outlines a general procedure for the synthesis of 4-(aryloxy)-6-ethylpyrimidin-2-amines.

Materials:

  • This compound

  • Appropriate phenol nucleophile (e.g., phenol, 4-methoxyphenol)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Cesium Carbonate (Cs₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a round-bottom flask, add the phenol nucleophile (1.2 eq) and a suitable solvent (e.g., DMF, 5-10 mL per mmol of phenol).

  • Add the base (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide. If using NaH, exercise caution and add it portion-wise at 0 °C.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol provides a general method for the synthesis of 4-(alkylthio)- and 4-(arylthio)-6-ethylpyrimidin-2-amines.

Materials:

  • This compound

  • Appropriate thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Solvent (e.g., Ethanol, Methanol, or DMF)

  • Base (e.g., Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt), or K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a round-bottom flask, add the thiol nucleophile (1.1 eq) and a suitable solvent (e.g., Ethanol).

  • Add a solution of the base (1.2 eq of NaOH or NaOEt in the corresponding alcohol) to the thiol solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (typically 50-80 °C) as needed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Quantitative Analysis of Nucleophilic Aromatic Substitution

The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are generalized conditions and may require optimization for specific substrates.

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
Aniline2-PropanolDIPEA100124-(Phenylamino)-6-ethylpyrimidin-2-amine75-85
BenzylamineEthanolK₂CO₃8084-(Benzylamino)-6-ethylpyrimidin-2-amine80-90
MorpholineDioxaneTEA100104-(Morpholin-4-yl)-6-ethylpyrimidin-2-amine85-95

Table 1: Reaction with Amine Nucleophiles.

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
PhenolDMFK₂CO₃120184-Phenoxy-6-ethylpyrimidin-2-amine60-70
4-MethoxyphenolDMSOCs₂CO₃130164-(4-Methoxyphenoxy)-6-ethylpyrimidin-2-amine65-75

Table 2: Reaction with Phenol Nucleophiles.

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
ThiophenolEthanolNaOH6064-(Phenylthio)-6-ethylpyrimidin-2-amine80-90
Benzyl mercaptanMethanolNaOMe5054-(Benzylthio)-6-ethylpyrimidin-2-amine85-95

Table 3: Reaction with Thiol Nucleophiles.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in suitable solvent add_nuc Add Nucleophile (Amine, Phenol, or Thiol) start->add_nuc add_base Add Base (e.g., K2CO3, DIPEA, NaOH) add_nuc->add_base heat Heat reaction mixture (Temperature as required) add_base->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench/Precipitate/Extract cool->quench purify Purify by column chromatography quench->purify end Characterize final product purify->end

Caption: General experimental workflow for the SNAr on this compound.

Signaling Pathway Involvement

Derivatives of 4,6-disubstituted pyrimidin-2-amines are prominent scaffolds in the development of kinase inhibitors.[1][2] Many of these compounds target key kinases involved in cell cycle regulation and cancer progression, such as Cyclin-Dependent Kinases (CDKs).[2] The diagram below illustrates a simplified signaling pathway where such inhibitors might act.

G cluster_upstream Upstream Signaling cluster_pathway Cell Cycle Progression Pathway growth_factors Growth Factors receptors Receptor Tyrosine Kinases growth_factors->receptors cyclinD_CDK46 Cyclin D / CDK4/6 receptors->cyclinD_CDK46 Activates Rb Rb cyclinD_CDK46->Rb Phosphorylates cyclinD_CDK46->Rb Relieves Inhibition E2F E2F Rb->E2F Inhibits cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 Activates Transcription S_phase S-Phase Entry cyclinE_CDK2->S_phase Promotes inhibitor 4,6-Disubstituted Pyrimidin-2-amine (Kinase Inhibitor) inhibitor->cyclinD_CDK46 inhibitor->cyclinE_CDK2

Caption: Simplified cell cycle pathway targeted by pyrimidine-based CDK inhibitors.

References

Application Notes and Protocols for the Use of 4-Chloro-6-ethylpyrimidin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of numerous kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive inhibition at the kinase ATP-binding site. 4-Chloro-6-ethylpyrimidin-2-amine is a key building block in the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various side chains, typically anilines or other amines. This allows for the exploration of the chemical space around the pyrimidine core to achieve desired potency and selectivity against specific kinase targets. The 2-amino group and the 6-ethyl group also play important roles in modulating the binding affinity and pharmacokinetic properties of the final compounds.

This document provides detailed protocols for the synthesis of N-aryl-6-ethylpyrimidin-2,4-diamine derivatives from this compound and summarizes the biological activity of analogous compounds against several important kinase families, including Aurora kinases, Polo-like kinase 4 (PLK4), and various receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.

Key Synthetic Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary method for derivatizing this compound is through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the 4-position for displacement by a nucleophile, most commonly a primary or secondary amine.

G start This compound reagents Substituted Aniline (R-NH2) Base (e.g., DIPEA, K2CO3) Solvent (e.g., n-BuOH, Isopropanol) start->reagents S_N_Ar Reaction product N-Aryl-6-ethylpyrimidin-2,4-diamine (Kinase Inhibitor Scaffold) reagents->product Heat

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-substituted-phenyl)-6-ethylpyrimidin-2,4-diamine

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • n-Butanol or Isopropanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired substituted aniline (1.1 eq), and n-butanol (or isopropanol) to make a 0.1 M solution.

  • Add a base, such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq), to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-substituted-phenyl)-6-ethylpyrimidin-2,4-diamine.

Quantitative Data: Biological Activity of Analogous Compounds

While specific data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related N-aryl-pyrimidin-2,4-diamine and pyrrolo[2,3-d]pyrimidine-2,4-diamine compounds against various kinases. This data provides valuable insights into the potential of derivatives of this compound as kinase inhibitors.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)

Compound AnalogueTarget KinaseIC₅₀ (µM)Reference
N⁴-(4-chloro-2-fluorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineEGFR>10[1]
N⁴-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineEGFR0.048[1]
N⁴-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineVEGFR-20.004[1]
N⁴-(4-chlorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineVEGFR-20.150[1]
N⁴-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineVEGFR-20.001[1]

Table 2: Inhibitory Activity against Aurora and Polo-Like Kinases

Compound AnalogueTarget KinaseIC₅₀ (µM)Reference
N⁴-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativeAURKA1.0 - >10[2]
Aminopyrimidine core derivative (8h)PLK40.0067[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from the this compound scaffold.

G cluster_EGFR EGFR Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway.[3][4][5][6]

G cluster_VEGFR VEGFR Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis G cluster_Aurora Aurora Kinase Signaling AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis G cluster_PLK4 PLK4 Signaling PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Wnt Wnt/β-catenin pathway PLK4->Wnt activates PI3K PI3K/Akt pathway PLK4->PI3K activates CellCycle Cell Cycle Progression Centriole->CellCycle EMT EMT Wnt->EMT PI3K->EMT G cluster_SrcAbl Src-Abl Signaling GrowthFactors Growth Factors (e.g., PDGF) Src Src Family Kinases GrowthFactors->Src Abl c-Abl Src->Abl activates Cytoskeleton Cytoskeletal Reorganization Abl->Cytoskeleton Proliferation Cell Proliferation and Survival Abl->Proliferation

References

Application Notes and Protocols: Synthesis of N4-Aryl-6-ethylpyrimidine-2,4-diamines via Reaction of 4-Chloro-6-ethylpyrimidin-2-amine with Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important kinase inhibitors. The synthesis of N4-aryl-6-ethylpyrimidine-2,4-diamines from 4-chloro-6-ethylpyrimidin-2-amine and various substituted anilines is a key transformation for generating libraries of potential drug candidates. These compounds have shown significant inhibitory activity against various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are critical targets in oncology.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of these compounds via two common methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Synthetic Approaches

The reaction between this compound and substituted anilines can be effectively carried out using two primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the direct displacement of the chloride atom by the aniline nucleophile, often catalyzed by an acid in a protic solvent. It is a straightforward and cost-effective approach.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. It often provides higher yields and is applicable to a broader range of aniline substrates, including those that are less nucleophilic.[5][6]

The choice of method depends on the reactivity of the specific aniline, desired scale, and available resources.

Experimental Protocols

Protocol 1: Synthesis of N4-Aryl-6-ethylpyrimidine-2,4-diamines via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the acid-catalyzed nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 3-methoxyaniline, etc.)

  • Isopropanol (IPA) or n-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the substituted aniline (1.1 - 1.5 eq.).

  • Add isopropanol or n-butanol to achieve a concentration of approximately 0.1-0.2 M.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the aniline's reactivity.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N4-aryl-6-ethylpyrimidine-2,4-diamine.

Protocol 2: Synthesis of N4-Aryl-6-ethylpyrimidine-2,4-diamines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with substituted anilines.[5][6]

Materials:

  • This compound

  • Substituted aniline

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or other suitable glassware for inert atmosphere reactions

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the substituted aniline (1.1-1.5 eq.).

  • Add anhydrous toluene or dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields and biological activities for analogous N4-aryl-6-substituted-pyrimidine-2,4-diamines. While specific data for the 6-ethyl series is limited in the public domain, these tables provide a strong indication of the expected outcomes.

Table 1: Representative Yields for the Synthesis of N4-Aryl-6-substituted-pyrimidine-2,4-diamines

Entry6-SubstituentAniline SubstituentMethodYield (%)Reference
1-CH₃4-MethoxyphenylBuchwald-Hartwig82[6]
2-CH₃4-ChlorophenylBuchwald-Hartwig31[6]
3-CH₃2,4-DimethylphenylBuchwald-Hartwig27[6]
4-CH₂-(2,4-diCl-Ph)3-BromoanilineSNAr~60-70 (implied)[1]
5-CH₂-(2-Me-Ph)4-ChloroanilineSNAr~60-70 (implied)[7]

Table 2: Kinase Inhibitory Activity of Representative N4-Aryl-6-substituted-pyrimidine-2,4-diamines

Compound AnalogueTarget KinaseIC₅₀ (nM)Reference
1VEGFR-210[1]
2VEGFR-225[7]
3CDK24[3]
4CDK99[3]
5EGFR50[8]

Visualizations

Reaction Workflow

The general workflow for the synthesis and purification of N4-aryl-6-ethylpyrimidine-2,4-diamines is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Substituted Aniline - Solvent - Catalyst/Base heating Heat and Stir (Monitor by TLC/LC-MS) reagents->heating Proceed to reaction neutralize Neutralization heating->neutralize Upon completion extract Extraction neutralize->extract dry Drying and Filtration extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N4-Aryl-6-ethyl- pyrimidine-2,4-diamine chromatography->product

General experimental workflow for the synthesis of N4-Aryl-6-ethylpyrimidine-2,4-diamines.
Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination reaction is a key concept for understanding this transformation.

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]+X- OA_complex->Amine_complex Ligand Exchange (R'R''NH) Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination product Ar-NR'R'' Amido_complex->product Product (Ar-NR'R'') G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor N4-Aryl-6-ethylpyrimidine- 2,4-diamine Inhibitor->VEGFR2 Inhibits G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates DNA_Synth DNA Synthesis CyclinE_CDK2->DNA_Synth Inhibitor N4-Aryl-6-ethylpyrimidine- 2,4-diamine Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 4-Chloro-6-ethylpyrimidin-2-amine with various boronic acids. The resulting 4-aryl-6-ethylpyrimidin-2-amine scaffolds are of significant interest in medicinal chemistry and drug discovery as they are key intermediates in the synthesis of a wide range of biologically active molecules.

The presence of the chloro-substituent on the electron-deficient pyrimidine ring presents a challenge for oxidative addition, the rate-determining step in the catalytic cycle. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document outlines optimized conditions and detailed experimental procedures to facilitate the successful synthesis of diverse 4-aryl-6-ethylpyrimidin-2-amine derivatives.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.[1] The base is essential for activating the boronic acid.[2]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 4-aryl-6-ethylpyrimidin-2-amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Optimized Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the reaction parameters. The following table summarizes various reported conditions for the Suzuki coupling of related chloropyrimidines and other chloroheterocycles, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-11012-24A robust system for challenging aryl chlorides.[3][4]
PdCl₂(dppf) (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O8512-18A common and effective pre-catalyst.[5]
Pd(PPh₃)₄ (3-5)-K₂CO₃ (3)1,4-Dioxane60-10024Widely used, though may require higher temperatures for chlorides.[6][7]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2-3)Toluene10016-24Effective for coupling with a wide range of aryl halides.[2]
Pd(OAc)₂ (1-2)RuPhos (2-4)K₃PO₄ (2)DMF100-12012Buchwald-type ligands are effective for activating C-Cl bonds.[8]

Experimental Protocols

General Protocol for Suzuki Coupling using Conventional Heating

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[4]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-ethylpyrimidin-2-amine.[4]

Protocol for Microwave-Assisted Suzuki Coupling

This protocol offers a rapid and efficient method for the Suzuki coupling of this compound using microwave irradiation.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)

  • Base (e.g., K₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water)

  • Microwave-safe reaction vessel

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[10]

  • Solvent Addition: Add the solvent system to the vessel.[10]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[10]

  • Work-up and Purification: Follow the work-up and purification steps outlined in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat and Stir (Conventional or Microwave) solvent->heat 3. monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool 4. extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: 4-Aryl-6-ethylpyrimidin-2-amine purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagent1 This compound (Ar-Cl) reagent2 Arylboronic Acid (Ar'-B(OH)₂) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of 4-aryl-6-ethylpyrimidin-2-amine derivatives, which are of significant interest in drug discovery. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this powerful transformation. Careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity. The provided workflows and logical diagrams serve as a visual aid to streamline the experimental process and troubleshooting.

References

Application Notes & Protocols: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Aurora kinase inhibitors centered on a pyrimidine scaffold. The provided methodologies are based on established research and are intended to guide the development of novel anti-cancer therapeutics.

Introduction

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for cancer therapy. The pyrimidine scaffold has emerged as a versatile and effective core structure for the development of potent and selective Aurora kinase inhibitors.[2] Many such compounds have shown significant anti-proliferative activity and several have advanced into clinical trials, including alisertib (MLN8237) and barasertib (AZD1152).[2]

This document outlines the synthesis of various pyrimidine-based inhibitors, their biological evaluation, and the underlying signaling pathways.

Signaling Pathway

Aurora kinases are key regulators of cell division. Aurora A is primarily involved in centrosome maturation and separation, as well as spindle assembly. Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. The activity of these kinases is tightly regulated throughout the cell cycle and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) cluster_Kinases Key Kinases cluster_Inhibitors Pyrimidine-Based Inhibitors G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation, Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Spindle Assembly Checkpoint Aurora_B->Cytokinesis Cytokinesis PLK1 PLK1 PLK1->Prophase Mitotic Entry CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->Prophase Mitotic Entry Inhibitor Pyrimidine Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow

The general workflow for the synthesis and evaluation of pyrimidine-based Aurora kinase inhibitors involves several key stages, from initial design and synthesis to comprehensive biological assessment.

Experimental_Workflow Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis of Pyrimidine Derivatives Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Based_Assay->Mechanism_Study In_Vivo_Study In Vivo Xenograft Models Mechanism_Study->In_Vivo_Study

Caption: Workflow for Inhibitor Synthesis and Evaluation.

Data Presentation: Inhibitory Activity of Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of several key pyrimidine-based Aurora kinase inhibitors against Aurora A and Aurora B kinases.

Compound Name/ReferenceScaffold TypeAurora A IC50 (µM)Aurora B IC50 (µM)Notes
Alisertib (MLN8237)[2]2-Aminopyrimidine0.0012-Selective Aurora A inhibitor.[2]
Barasertib (AZD1152)[2]4-Aminopyrimidine-0.00037Selective Aurora B inhibitor.[2]
ENMD-2076[2]2,4-Diaminopyrimidine0.014-Multi-targeted inhibitor including Aurora A.[2][3]
AMG900[2]Pyrimidine-0.004Potent pan-Aurora kinase inhibitor.[2]
PF-03814735[2][3]Pyrimidine0.00080.005Pan-Aurora kinase inhibitor.[2][3]
Compound 11j[4]N-trisubstituted pyrimidine0.00710.0257Potent against Aurora A and leukemia cell lines.[4]
Compound 22[5]Nitroxide labeled pyrimidine0.00930.0028Pan-Aurora kinase inhibitor with anti-proliferative effects.[5]
Compound 13[6][7][8]2,4-diaminopyrimidine< 0.2-Induces DFG-out conformation and reduces MYC levels.[6][7][8]

Experimental Protocols

General Synthesis of a 2,4-Diaminopyrimidine Scaffold

This protocol describes a general method for the synthesis of a 2,4-diaminopyrimidine scaffold, a common core in many Aurora kinase inhibitors.[6]

Materials:

  • 2,4-Dichloropyrimidine derivative

  • Primary or secondary amine (R1-NH2 or R1R2-NH)

  • Second primary or secondary amine (R3-NH2 or R3R4-NH)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., 1-pentanol, THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Stirring and heating apparatus

  • Purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Step 1: First Nucleophilic Substitution.

    • Dissolve the 2,4-dichloropyrimidine derivative (1 equivalent) in a suitable solvent (e.g., THF) in a round-bottom flask under an inert atmosphere.

    • Add the first amine (1 equivalent) and a base such as triethylamine (1.1 equivalents).

    • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 16 hours).[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

  • Step 2: Second Nucleophilic Substitution.

    • To the product from Step 1, add the second amine (1 equivalent), a base (e.g., triethylamine, 1.1 equivalents), and a high-boiling point solvent (e.g., 1-pentanol).[6]

    • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for a specified time (e.g., 2-6 hours).[6]

    • Monitor the reaction for completion by TLC or LC-MS.

    • After cooling to room temperature, the reaction mixture is worked up. This typically involves dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentration under reduced pressure.

    • The final product is purified by column chromatography on silica gel or by preparative HPLC to yield the desired 2,4-diaminopyrimidine derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC.

In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a synthesized compound against Aurora A or Aurora B kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Synthesized inhibitor compound at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor compound in 100% DMSO.

    • Create a series of dilutions of the inhibitor in kinase buffer.

    • Prepare a solution of the kinase and the peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume of the diluted inhibitor solutions.

    • Add the kinase/substrate solution to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 1 hour).

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for a specified time (e.g., 40 minutes) at room temperature.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

    • Incubate for a further period (e.g., 30-60 minutes) at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., NCI-H446, HeLa, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compound in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 72 hours) in the CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add a specific volume of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours in the CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) from the dose-response curve.

Conclusion

The pyrimidine scaffold represents a highly successful platform for the development of potent and selective Aurora kinase inhibitors. The synthetic routes are generally accessible, allowing for the generation of diverse chemical libraries. The provided protocols offer a foundational framework for the synthesis, in vitro, and cell-based evaluation of novel pyrimidine-based Aurora kinase inhibitors, facilitating the discovery of new anti-cancer drug candidates. Researchers are encouraged to adapt and optimize these methods based on the specific properties of their target compounds and biological systems.

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Chloro-6-ethylpyrimidin-2-amine. The methodologies described are based on established analytical techniques for similar pyrimidine derivatives and provide a strong foundation for developing and validating robust analytical methods for this specific compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the amount of this compound in a sample. A reversed-phase HPLC method is generally suitable for this compound.

Application Note:

A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound. The method is adapted from a procedure for the closely related compound, 2-Amino-4-chloro-6-methylpyrimidine[1]. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The inclusion of a small amount of acid in the mobile phase helps to ensure good peak shape for the basic amine analyte. This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness[2][3].

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions (starting point for optimization):

ParameterValue
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Vol. 10 µL

*For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid[1].

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of HPLC Workflow:

HPLC_Workflow A Standard & Sample Preparation C Injection A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection D->E F Data Acquisition & Processing E->F G Quantification (Calibration Curve) F->G

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities in the this compound sample.

Application Note:

The analysis of amines by GC can be challenging due to their polar nature, which can lead to poor peak shapes and adsorption to the column[4]. Derivatization is often employed to improve the volatility and thermal stability of the analyte[5][6]. A common derivatizing agent for amines is heptafluorobutyl chloroformate (HFBCF)[5][6]. This protocol outlines a general approach for the GC-MS analysis of this compound, which may require optimization and derivatization for optimal performance.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Reagents:

  • Heptafluorobutyl chloroformate (HFBCF) (if derivatization is needed)

  • Suitable organic solvent (e.g., dichloromethane, ethyl acetate)

  • This compound reference standard

GC-MS Conditions (starting point for optimization):

ParameterValue
Injector Temp. 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Procedure:

  • Derivatization (if necessary):

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the derivatizing agent (e.g., HFBCF) and a catalyst (e.g., pyridine).

    • Heat the mixture to complete the reaction (e.g., 70 °C for 30 minutes).

  • Standard Preparation: Prepare a stock solution of the derivatized (or underivatized) this compound reference standard. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the sample in the same manner as the standards.

  • Analysis: Inject the prepared standards and sample into the GC-MS system.

  • Identification and Quantification: Identify the analyte based on its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.

Visualization of GC-MS Workflow:

GCMS_Workflow A Sample Preparation (& Derivatization if needed) B GC Separation (Capillary Column) A->B C Ionization (Electron Ionization) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data Analysis (Identification & Quantification) E->F

Caption: General workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Application Note:

The ¹H NMR spectrum is expected to show signals for the ethyl group protons, the pyrimidine ring proton, and the amine protons. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino group. Spectral data from similar compounds such as 2-Amino-4-chloro-6-ethoxypyrimidine can provide a reference for expected chemical shifts[7].

Predicted ¹H and ¹³C NMR Data (in CDCl₃):
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂CH₃~1.2 (triplet)~13
-CH₂CH₃~2.6 (quartet)~30
Pyrimidine-H~6.2 (singlet)~105
-NH₂~5.0 (broad singlet)-
C-Cl-~160
C-NH₂-~162
C-ethyl-~170

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Visualization of NMR Logic:

NMR_Logic cluster_0 ¹H NMR cluster_1 ¹³C NMR a Ethyl Group (triplet, quartet) b Pyrimidine Proton (singlet) c Amine Protons (broad singlet) d Aliphatic Carbons (Ethyl Group) e Aromatic Carbons (Pyrimidine Ring) Molecule Structure Molecule Structure Molecule Structure->a Molecule Structure->b Molecule Structure->c Molecule Structure->d Molecule Structure->e FTIR_Workflow A Background Scan (Clean ATR Crystal) B Sample Application A->B C IR Beam Interaction B->C D Detection of Transmitted/Reflected Light C->D E Fourier Transform D->E F Generation of FTIR Spectrum E->F G Functional Group Identification F->G

References

Application Note: High-Purity Isolation of 4-Chloro-6-ethylpyrimidin-2-amine using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloro-6-ethylpyrimidin-2-amine is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active compounds and pharmaceutical agents.[1] Following its synthesis, the crude product often contains unreacted starting materials, reagents, and by-products that must be removed to ensure the integrity of subsequent research and development stages.[2] The presence of a basic amine group on the pyrimidine scaffold can present challenges during purification on standard silica gel, often leading to issues like peak tailing and reduced yield due to strong interactions with acidic silanol groups.[3] This application note provides a detailed protocol for the efficient purification of this compound using flash column chromatography with a modified mobile phase to achieve high purity.

Principle of Separation Column chromatography is a preparative technique used to separate compounds from a mixture based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[4][5] For moderately polar compounds like this compound, normal-phase chromatography with silica gel as the stationary phase is commonly employed.[6] The separation is governed by the polarity of the compounds; less polar compounds travel faster down the column, while more polar compounds are retained longer.[5]

Due to the basic nature of the amino group, direct chromatography on silica gel can result in irreversible adsorption or significant band broadening.[7] To mitigate these effects, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA neutralizes the acidic sites on the silica gel, leading to improved peak shape and more efficient separation.[3] The optimal mobile phase composition is determined beforehand using Thin-Layer Chromatography (TLC).[2][4]

Experimental Protocols

1. Materials and Equipment

  • Stationary Phase: Silica gel (flash chromatography grade, 230-400 mesh)[5]

  • Crude Sample: Synthesized this compound

  • Solvents (HPLC Grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)[2]

  • Apparatus: Glass chromatography column, solvent reservoir, fraction collector or test tubes, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), rotary evaporator.

  • Safety Equipment: Fume hood, safety glasses, lab coat, gloves.

2. Preliminary TLC Analysis for Solvent System Optimization

The first step is to identify a suitable mobile phase (eluent) that provides good separation of the target compound from impurities.[4]

  • Prepare several eluent systems with varying polarities. Common starting points include mixtures of hexane/ethyl acetate or DCM/methanol.[2]

  • To counteract the basicity of the analyte, prepare parallel sets of eluents containing 0.5-1% triethylamine.[7]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot the dissolved crude mixture onto multiple TLC plates.

  • Develop each TLC plate in a different eluent system.

  • Visualize the developed plates under a UV lamp.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show clear separation from other spots.[2][4]

3. Column Preparation (Wet-Packing Method)

  • Secure a glass chromatography column vertically in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

  • In a separate beaker, prepare a slurry of silica gel in the least polar eluent chosen from the TLC analysis (e.g., 10% EtOAc in Hexane).[4][8]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[9]

  • Open the stopcock to drain some solvent, helping the silica to settle. The solvent level must always be kept above the top of the silica bed to prevent cracking.[9]

  • Once the silica has settled into a compact bed, add another thin layer of sand on top to protect the surface.[4]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.[10]

4. Sample Loading

  • Dissolve the crude this compound product in a minimal amount of the mobile phase or a strong solvent like DCM.

  • Carefully apply the concentrated sample solution evenly onto the top layer of sand using a pipette.[2]

  • Open the stopcock and allow the sample to absorb completely into the silica bed, ensuring the solvent level does not drop below the sand.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, filling the reservoir.

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply positive pressure using a pump or compressed air to achieve a steady flow rate.[2][5]

  • Collect the eluate in sequentially numbered test tubes or vials.[2]

  • If impurities are far apart in polarity, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 30% EtOAc in hexane) to speed up the elution of more retained compounds.[10]

6. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material for comparison.[2]

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[2]

  • Determine the final purity via analytical methods such as HPLC, NMR, or mass spectrometry.

Data Presentation

The following tables present representative data for the purification process. Actual results may vary based on the initial purity of the crude material and specific experimental conditions.

Table 1: Representative TLC Solvent System Optimization

Eluent System (v/v)ModifierRf of Target CompoundSeparation Quality
Hexane:EtOAc (80:20)None~0.3 (streaking)Poor
Hexane:EtOAc (80:20)1% TEA0.35Good
DCM:MeOH (98:2)None~0.4 (streaking)Fair
DCM:MeOH (98:2)1% TEA0.45Good

Table 2: Recommended Column Chromatography Parameters

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 40g silica for 1g crude)
Mobile Phase Hexane:Ethyl Acetate (80:20) + 1% Triethylamine
Elution Mode Isocratic or Step-Gradient
Sample Loading Wet loading in minimal mobile phase
Flow Rate ~50 mL/min (Flash Chromatography)
Detection TLC with UV visualization (254 nm)

Table 3: Typical Purification Outcome

ParameterRepresentative ValueNotes
Starting Purity 75-85%Varies with synthesis reaction
Final Purity >98%Assessed by HPLC or NMR
Yield 65-85%Dependent on initial purity and separation efficiency[11]

Visualized Workflow

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis (Solvent System Optimization) Crude->TLC Optimize Loading Sample Loading Crude->Loading Packing Column Packing (Silica Gel Slurry) TLC->Packing Prepare Packing->Loading Load Elution Elution & Fraction Collection (Flash Chromatography) Loading->Elution Run Analysis Fraction Analysis (TLC) Elution->Analysis Monitor Combine Combine Pure Fractions Analysis->Combine Pool Impurities Impure Fractions Analysis->Impurities Discard Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Isolate Pure Pure Product (>98% Purity) Evaporation->Pure

Caption: Workflow for the purification of this compound.

References

Application Note: A Detailed Protocol for the N-Alkylation of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-alkylated aminopyrimidines are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for the synthesis of a diverse range of biologically active compounds. The targeted N-alkylation of substituted pyrimidines, such as 4-Chloro-6-ethylpyrimidin-2-amine, allows for the introduction of various alkyl groups, which can significantly modulate the pharmacological properties of the resulting molecules. This application note provides a comprehensive and detailed experimental procedure for the selective N-monoalkylation of this compound. The protocol is adapted from established methodologies for the N-alkylation of related aminopyrimidines and aminopyridines.[1][2]

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

    • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents).[2]

    • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.0 - 1.2 equivalents) to the stirring suspension at room temperature. A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess may increase the formation of dialkylated byproducts.[3]

  • Reaction:

    • Heat the reaction mixture to a temperature between 60-80°C.[4] The optimal temperature may vary depending on the reactivity of the alkyl halide.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system (e.g., 7:3 hexanes:ethyl acetate) should be determined to distinguish the starting material from the product.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC, typically after 6-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-alkylated product.[1]

    • Characterize the purified product by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry (MS) to confirm its structure and purity.[4]

Data Presentation: Summary of Reaction Conditions for N-Alkylation of Aminopyrimidines and Analogues

The following table summarizes various conditions reported in the literature for the N-alkylation of aminopyrimidine and aminopyridine derivatives, which can be adapted for the N-alkylation of this compound.

Starting Material AnalogueAlkylating AgentBaseSolventCatalystTemperature (°C)Yield (%)Reference
2-Amino-6-chloropurineBromomethylcyclohexaneK₂CO₃DMF-Ambient-[2]
N-Aryl-N-pyridinium amineHexyliodideCsOAcMeCN-7098[6]
N1,N1-diethylpentane-1,4-diamine(1H-1,2,4-triazol-1-yl)methanol-Acetonitrile-60-[4]
4-Alkoxy-2-pyridoneAlkyl halidest-BuOKTHFn-Bu₄NI--[7]
Primary/Secondary aminesAlkyl halideNa₂CO₃ or NaOHWater/Alcohol-Reflux-[8]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup1 Add this compound and K₂CO₃ to a dry flask setup2 Add anhydrous DMF setup1->setup2 setup3 Stir at room temperature setup2->setup3 reaction1 Add alkyl halide setup3->reaction1 reaction2 Heat reaction mixture (60-80°C) reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Cool to room temperature reaction3->workup1 workup2 Quench with water and extract with EtOAc workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry organic layer (Na₂SO₄) workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purification1 Purify by column chromatography workup5->purification1 purification2 Characterize product (NMR, MS) purification1->purification2

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products reactant1 This compound (Nucleophile) process1 Deprotonation of Amine (Activation) reactant1->process1 reactant2 Alkyl Halide (R-X) (Electrophile) process2 Nucleophilic Attack (SN2) reactant2->process2 reactant3 Base (e.g., K₂CO₃) reactant3->process1 process1->process2 product3 Conjugate Acid of Base (e.g., KHCO₃) process1->product3 product1 N-alkylated Product process2->product1 product2 Salt Byproduct (e.g., KX) process2->product2

Caption: Key components and transformations in the N-alkylation reaction.

References

Application Notes and Protocols: 4-Chloro-6-ethylpyrimidin-2-amine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-ethylpyrimidin-2-amine is a key heterocyclic building block primarily utilized as a synthetic intermediate in the development of novel agrochemicals. While not typically applied directly in the field, its versatile pyrimidine core allows for the synthesis of a diverse range of derivatives with significant biological activities, including fungicidal, herbicidal, and insecticidal properties. The strategic functionalization of this molecule, particularly through nucleophilic substitution of the chlorine atom at the 4-position, enables the creation of compounds that can interact with specific biological targets in pests and weeds.

These application notes provide an overview of the use of this compound as a precursor for potent agricultural agents, with a focus on the synthesis and biological evaluation of its derivatives.

I. Fungicidal Applications of this compound Derivatives

Derivatives synthesized from this compound have shown promise as potent fungicides. By reacting the intermediate with various nucleophiles, novel compounds can be created that target essential biological processes in pathogenic fungi. A notable example involves the synthesis of coumarin-containing pyrimidin-4-amine derivatives, which have demonstrated significant activity against a range of plant pathogenic fungi.[1]

The proposed mechanism for some pyrimidine-based fungicides involves the inhibition of the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase), which disrupts ATP synthesis and leads to fungal cell death.[1]

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro fungicidal activity (EC50 values) of representative pyrimidine derivatives, structurally related to those that can be synthesized from this compound.

Table 1: Fungicidal Activity of Coumarin-Containing Pyrimidin-4-amine Derivatives [1] Note: These compounds are structurally analogous to derivatives of this compound. Compound 4i is a direct derivative.

Compound IDTarget FungiEC50 (µg/mL)Positive ControlEC50 of Control (µg/mL)
4b Rhizoctonia solani11.3Diflumetorim19.8
4d Rhizoctonia solani13.7Diflumetorim19.8
4i *Various FungiData not specifiedDiflumetorim19.8

*Compound 4i: 7-(2-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one, a direct derivative of the topic compound.[1]

Table 2: Fungicidal Activity of Amide-Containing Pyrimidine Derivatives [2][3] Note: These compounds demonstrate the potential of the pyrimidine scaffold against various pathogens.

Compound IDTarget FungiEC50 (µg/mL)Positive ControlEC50 of Control (µg/mL)
5o Phomopsis sp.10.5Pyrimethanil32.1
5f Phomopsis sp.15.1Pyrimethanil32.1
5p Phomopsis sp.19.6Pyrimethanil32.1

II. Herbicidal and Insecticidal Potential

The pyrimidine scaffold is a well-established pharmacophore in herbicides and insecticides.[4] Many commercial herbicides, particularly those that inhibit acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), contain a pyrimidine ring.[5][6][7] Similarly, pyrimidine derivatives have been developed as insecticides that target the nervous systems of insects.[8][9]

While specific data for derivatives of this compound in these areas is limited in the reviewed literature, its structural similarity to intermediates used for known herbicides and insecticides suggests significant potential.[4][5] For instance, pyrimidinyloxyphenoxy propionate derivatives are a known class of ACCase-inhibiting herbicides.[7]

Quantitative Bioactivity Data for Analogous Compounds

Table 3: Herbicidal Activity of Pyrimidinyloxyphenoxy Acetate Derivatives [5]

Compound IDTarget WeedInhibition Rate (%) at 100 mg/LInhibition Rate (%) at 50 mg/L
3a-3e Digitaria sanguinalis10095.2 - 98.5
3a-3e Brassica napus15.9 - 58.413.1 - 36.4

Table 4: Insecticidal Activity of Pyrimidine Derivatives against Aedes aegypti [8]

Compound IDConcentration (µg/mL)Mortality (%)
4d 270

Experimental Protocols

Protocol 1: Synthesis of Pyrimidin-4-amine Derivatives

This protocol is a generalized procedure for the nucleophilic substitution of the chloro group on this compound, based on synthetic methods for analogous compounds.[1][10]

Objective: To synthesize novel pyrimidine derivatives for agrochemical screening.

Materials:

  • This compound

  • Desired nucleophile (e.g., a substituted aniline, phenol, or primary/secondary amine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN), or Isopropanol)

  • Base (e.g., Potassium Carbonate (K2CO3), Sodium Hydride (NaH), or Triethylamine (Et3N))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the desired nucleophile (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired derivative.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A This compound D Solvent + Heat (e.g., DMF, Reflux) A->D B Nucleophile (e.g., R-OH, R-NH2) B->D C Base (e.g., K2CO3) C->D E Crude Product D->E Reaction F Purified Derivative E->F Purification (Chromatography)

Caption: Generalized synthetic workflow for pyrimidin-4-amine derivatives.

Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol, based on standard methods, is for evaluating the fungicidal activity of synthesized compounds.[2][3][10]

Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of test compounds against phytopathogenic fungi.

Materials:

  • Synthesized pyrimidine derivatives

  • Control fungicide (e.g., Pyrimethanil, Diflumetorim)

  • Solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Actively growing cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Phomopsis sp.)

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and control fungicide in DMSO.

  • Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (test compounds, control, and DMSO).

  • Seal the plates and incubate them at 25 ± 1°C.

  • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately 70-80% of the plate diameter.

  • Calculate the percentage inhibition of mycelial growth using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter on the treated plate.

  • Determine the EC50 value for each compound by probit analysis of the inhibition percentages against the log of the concentrations.

G cluster_prep Preparation cluster_plating Plating cluster_analysis Analysis A Prepare Compound Stock Solutions (in DMSO) C Add Compound to Molten PDA (Poisoned Food) A->C B Prepare & Autoclave PDA Medium B->C D Pour Plates & Solidify C->D E Inoculate with 5mm Fungal Mycelial Disc D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate % Inhibition & EC50 Value G->H

Caption: Workflow for the in vitro poisoned food antifungal assay.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Action for Fungicidal Pyrimidine Derivatives

Several pyrimidine-based fungicides, including those structurally related to derivatives of this compound, are believed to function as inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1] This enzyme is a critical component of the electron transport chain, which is responsible for generating ATP, the main energy currency of the cell. By blocking Complex I, these fungicides disrupt cellular respiration, leading to a severe energy deficit and ultimately causing fungal cell death.

G cluster_pathway Mitochondrial Electron Transport Chain cluster_inhibitor Inhibitor NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI ComplexIII Complex III ComplexI->ComplexIII FungalCellDeath Fungal Cell Death ComplexI->FungalCellDeath Energy Depletion ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Inhibitor Pyrimidine Derivative Inhibitor->ComplexI Inhibition

Caption: Proposed mechanism of action for fungicidal pyrimidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloro-6-ethylpyrimidin-2-amine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. The first step is the condensation of ethyl propionylacetate with guanidine to form the precursor, 2-amino-6-ethylpyrimidin-4-ol. This reaction is a variation of the classical Biginelli reaction. The second step is the chlorination of the hydroxyl group of the pyrimidinol intermediate using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: What are the critical factors affecting the yield in the synthesis of 2-amino-6-ethylpyrimidin-4-ol (Step 1)?

A2: The key factors influencing the yield of the pyrimidinol precursor include the choice of base, solvent, reaction temperature, and reaction time. Sodium ethoxide is a commonly used base to facilitate the condensation. The reaction is typically refluxed in ethanol. Ensuring the complete reaction of the starting materials is crucial for maximizing the yield.

Q3: What challenges are commonly faced during the chlorination of 2-amino-6-ethylpyrimidin-4-ol (Step 2)?

A3: The primary challenges during the chlorination step include incomplete reaction, formation of byproducts, and difficulties in isolating the pure product. Over-chlorination or side reactions involving the amino group can occur if the reaction conditions are not carefully controlled. Additionally, the use of a large excess of POCl₃ can lead to environmental and safety concerns, as well as complicate the work-up procedure.

Q4: How can the formation of byproducts be minimized during the chlorination step?

A4: Minimizing byproduct formation can be achieved by carefully controlling the reaction temperature and using an appropriate amount of the chlorinating agent. A solvent-free approach using an equimolar amount of POCl₃ in a sealed reactor has been shown to be effective in reducing byproducts and simplifying purification.[1] The presence of a base, such as pyridine or N,N-dimethylaniline, can also help to scavenge the HCl generated during the reaction, which can otherwise lead to unwanted side reactions.

Q5: What are the recommended methods for purifying the final product, this compound?

A5: The final product can be purified by column chromatography or recrystallization. For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[2] For recrystallization, the choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.[3][4] Ethanol or isopropanol are often good starting points for pyrimidine derivatives.[3] For amine-containing compounds, adding a small amount of a volatile base like triethylamine to the eluent during chromatography can help prevent streaking and improve separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-amino-6-ethylpyrimidin-4-ol (Precursor) Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to reflux for a sufficient duration (e.g., 4-6 hours).
Inappropriate base or solvent.Use a strong base like sodium ethoxide in an alcoholic solvent such as ethanol to drive the condensation reaction to completion.
Incomplete Chlorination Reaction Insufficient amount or activity of the chlorinating agent (POCl₃).Use a fresh or distilled batch of POCl₃. Ensure an adequate molar ratio of POCl₃ to the pyrimidinol starting material. A solvent-free method with equimolar POCl₃ can be highly efficient.[1]
Low reaction temperature or short reaction time.The chlorination reaction typically requires heating. Temperatures can range from 60°C to 160°C depending on the protocol. Ensure the reaction is heated for a sufficient time (e.g., 2-8 hours).
Presence of moisture.Ensure all glassware is thoroughly dried, as water reacts with and deactivates POCl₃.
Formation of Dark, Tarry Residue During Chlorination Reaction temperature is too high, leading to decomposition of the starting material or product.Carefully control the reaction temperature. If using a solvent-free method, ensure the sealed reactor is heated uniformly.
"Oiling Out" During Recrystallization The compound is coming out of solution above its melting point due to rapid cooling or high impurity concentration.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.[3]
Streaking of the Product on TLC Plate During Column Chromatography The basic amine group on the product is interacting with the acidic silica gel.Add a small amount (e.g., 0.1-1%) of a volatile base like triethylamine to the eluent system to neutralize the acidic sites on the silica gel.
Difficulty in Removing Phosphorus-Containing Impurities Residual POCl₃ or its byproducts from the chlorination step.After the reaction, excess POCl₃ can be carefully quenched with ice water. The product can then be extracted with an organic solvent. A thorough aqueous workup is essential.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-ethylpyrimidin-4-ol

This protocol is adapted from the synthesis of similar 2-aminopyrimidin-4-ol derivatives.

Materials:

  • Ethyl propionylacetate

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Concentrated Hydrochloric Acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces. The reaction is exothermic; ensure proper ventilation. Allow the sodium to react completely to form a sodium ethoxide solution.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 24.5 g (0.17 mol) of ethyl propionylacetate. Subsequently, add 16.2 g (0.17 mol) of guanidine hydrochloride.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired 2-amino-6-ethylpyrimidin-4-ol to precipitate.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol. Dry the product in a vacuum oven.

Step 2: Chlorination of 2-amino-6-ethylpyrimidin-4-ol

This protocol utilizes a solvent-free method to improve yield and simplify work-up.[1]

Materials:

  • 2-amino-6-ethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a sealed reactor, combine 2-amino-6-ethylpyrimidin-4-ol (0.3 mol), phosphorus oxychloride (0.3 mol, equimolar), and pyridine (0.3 mol).

  • Heating: Heat the sealed reactor to 140-160°C for 2 hours.

  • Cooling and Work-up: Allow the reactor to cool to room temperature. Carefully open the reactor in a well-ventilated fume hood. Quench the reaction mixture by slowly adding it to ice water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 8-9. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes[2] or by recrystallization from a suitable solvent like ethanol or isopropanol.[3]

Data Presentation

Table 1: Effect of Chlorination Conditions on Yield (Illustrative)
Entry Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%)
1POCl₃ (5 eq)None110475
2POCl₃ (1 eq) / Pyridine (1 eq)None (Sealed Tube)150290[1]
3POCl₃ (3 eq)Toluene110682
4SOCl₂ (3 eq)DMF (cat.)80865

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific experimental setup.

Table 2: Recommended Solvents for Purification
Purification Method Solvent/Eluent System Comments
Column Chromatography Hexane/Ethyl Acetate (Gradient)A standard solvent system for moderately polar compounds. The gradient can be adjusted based on TLC analysis.[2]
Dichloromethane/Methanol (with 0.1% Triethylamine)Suitable for more polar impurities. The addition of triethylamine is recommended to prevent streaking of the amine product.
Recrystallization Ethanol or IsopropanolGood starting choices for pyrimidine derivatives. The compound should be sparingly soluble at room temperature and fully soluble when hot.[3]
TolueneA higher boiling point solvent that can promote the growth of larger crystals.
Ethyl Acetate/HexaneA solvent-antisolvent system. Dissolve the compound in a minimum of hot ethyl acetate and add hexane until turbidity is observed, then allow to cool slowly.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination cluster_purification Purification reagents1 Ethyl Propionylacetate + Guanidine reaction1 Condensation (Sodium Ethoxide, Ethanol, Reflux) reagents1->reaction1 product1 2-amino-6-ethylpyrimidin-4-ol reaction1->product1 reaction2 Chlorination (Solvent-Free, 140-160°C) product1->reaction2 reagents2 POCl3 / Pyridine reagents2->reaction2 product2 Crude this compound purification Column Chromatography or Recrystallization product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield of Final Product check_step1 Check Yield of 2-amino-6-ethylpyrimidin-4-ol start->check_step1 low_yield_step1 Low Precursor Yield check_step1->low_yield_step1 Low good_yield_step1 Good Precursor Yield check_step1->good_yield_step1 Good troubleshoot_step1 Troubleshoot Step 1: - Incomplete Condensation - Suboptimal Base/Solvent low_yield_step1->troubleshoot_step1 check_chlorination Analyze Chlorination Step good_yield_step1->check_chlorination incomplete_chlorination Incomplete Reaction check_chlorination->incomplete_chlorination Issue byproducts Byproduct Formation check_chlorination->byproducts Issue troubleshoot_chlorination Troubleshoot Chlorination: - Inactive POCl3 - Low Temperature/Time - Moisture Presence incomplete_chlorination->troubleshoot_chlorination troubleshoot_byproducts Minimize Byproducts: - Control Temperature - Use Equimolar POCl3 byproducts->troubleshoot_byproducts

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-ethylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is a two-step process. The first step involves the base-catalyzed condensation of ethyl 3-oxopentanoate with guanidine, in a Pinner-type pyrimidine synthesis, to yield the intermediate 2-amino-6-ethylpyrimidin-4-ol. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to afford the final product.

Q2: What are the key challenges in this synthesis?

The main challenges include ensuring the complete conversion of starting materials in the first step to avoid purification difficulties and controlling the chlorination reaction in the second step to prevent the formation of over-chlorinated byproducts. Handling phosphorus oxychloride, which is a corrosive and moisture-sensitive reagent, also requires special care.

Q3: How can I monitor the progress of the reactions?

Both reaction steps can be effectively monitored using thin-layer chromatography (TLC). For the first step, the disappearance of the ethyl 3-oxopentanoate spot and the appearance of the more polar 2-amino-6-ethylpyrimidin-4-ol spot would indicate reaction progression. In the second step, the consumption of the hydroxyl intermediate and the formation of the less polar chloro-product can be tracked. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of 2-amino-6-ethylpyrimidin-4-ol
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-amino-6-ethylpyrimidin-4-ol - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Ineffective base.- Monitor the reaction by TLC until the starting materials are consumed. - Ensure the reaction is maintained at the appropriate reflux temperature. - Extend the reaction time if necessary. - Use a freshly prepared solution of a strong base like sodium ethoxide.
Product is difficult to purify - Presence of unreacted starting materials (ethyl 3-oxopentanoate, guanidine). - Formation of side products from self-condensation of the β-keto ester.- Ensure the reaction goes to completion. - Use the correct stoichiometry of reactants. - Purify the crude product by recrystallization from a suitable solvent like ethanol or water.
Step 2: Synthesis of this compound
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete chlorination. - Hydrolysis of the product during workup. - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent.- Ensure the reaction is heated sufficiently to drive the chlorination to completion. - Perform the aqueous workup at low temperatures and quickly. - Use a slight excess of phosphorus oxychloride.
Presence of 2,4-dichloro-6-ethylpyrimidine byproduct - Over-chlorination due to harsh reaction conditions.- Use a milder chlorinating agent or lower the reaction temperature. - Carefully control the stoichiometry of the chlorinating agent.
Formation of phosphorylated byproducts - Incomplete reaction of the intermediate O-phosphorylated species.- Ensure sufficient heating and reaction time to allow for the complete conversion to the chloro-product.
Difficulties in isolating the product - The product may be an oil or a low-melting solid. - Hydrolysis of excess POCl₃ can create a complex mixture.- After quenching the reaction with ice water, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. - Purify the crude product by column chromatography on silica gel.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-ethylpyrimidin-4-ol

This protocol is adapted from the well-established Pinner pyrimidine synthesis.[1][2]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes to form the free base of guanidine.

  • Condensation: To this mixture, add ethyl 3-oxopentanoate (1 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of 6-7. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol is a general procedure for the chlorination of hydroxypyrimidines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-amino-6-ethylpyrimidin-4-ol (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (around 110-120 °C) for 2-4 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pinner Condensation cluster_step2 Step 2: Chlorination Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Condensation Condensation (Base-catalyzed) Ethyl_3_oxopentanoate->Condensation Guanidine Guanidine Guanidine->Condensation Intermediate 2-amino-6-ethylpyrimidin-4-ol Condensation->Intermediate Intermediate_2 2-amino-6-ethylpyrimidin-4-ol Chlorination Chlorination Intermediate_2->Chlorination POCl3 POCl₃ POCl3->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Step1 Step 1: Condensation Start->Step1 Step2 Step 2: Chlorination Step1->Step2 Low_Yield_S1 Low Yield in Step 1? Step1->Low_Yield_S1 Impure_Product_S1 Impure Product in Step 1? Step1->Impure_Product_S1 End Final Product Step2->End Low_Yield_S2 Low Yield in Step 2? Step2->Low_Yield_S2 Byproducts_S2 Byproducts in Step 2? Step2->Byproducts_S2 Check_Reaction_Time_Temp Check Reaction Time/Temperature Low_Yield_S1->Check_Reaction_Time_Temp Yes Check_Reagents Check Reagent Purity/Stoichiometry Low_Yield_S1->Check_Reagents Yes Recrystallize Recrystallize Intermediate Impure_Product_S1->Recrystallize Yes Control_Chlorination Control Chlorination Conditions Low_Yield_S2->Control_Chlorination Yes Byproducts_S2->Control_Chlorination Yes Purify_by_Chromatography Purify by Chromatography Byproducts_S2->Purify_by_Chromatography Yes

Caption: Troubleshooting decision tree for the synthesis.

References

troubleshooting low reactivity in SNAr reactions of chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions of chloropyrimidines.

Troubleshooting Guide: Low Reactivity

Low conversion or failure of SNAr reactions involving chloropyrimidines can be attributed to several factors. This guide provides a systematic approach to identify and resolve these common issues.

Question: My SNAr reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?

Answer: Low conversion in an SNAr reaction can stem from several factors related to the reactants and reaction conditions. A systematic approach to troubleshooting is outlined below.

Assess the Electronic Properties of the Pyrimidine Ring

The pyrimidine ring must be sufficiently "activated" towards nucleophilic attack. This is achieved by the presence of electron-withdrawing groups (EWGs) that stabilize the negative charge in the intermediate Meisenheimer complex.

  • Issue: The chloropyrimidine substrate is not sufficiently electron-deficient.

  • Solution:

    • If possible, select a chloropyrimidine derivative with additional EWGs (e.g., -NO₂, -CN, -SO₂R) on the ring. The reactivity of the pyrimidine ring is significantly enhanced by the presence of such groups.[1][2]

    • Note that the position of the EWG is crucial. For optimal activation, the EWG should be positioned ortho or para to the chlorine atom to effectively delocalize the negative charge of the Meisenheimer intermediate through resonance.

Evaluate the Nucleophile

The nature of the nucleophile plays a critical role in the success of the reaction.

  • Issue: The nucleophile is too weak.

  • Solution:

    • Increase the nucleophilicity of the nucleophile. For example, when using an alcohol or an amine, the addition of a base will generate the corresponding alkoxide or amide, which are much stronger nucleophiles.

    • Consider using a different nucleophile with inherently higher reactivity if the reaction chemistry allows.

  • Issue: The nucleophile is sterically hindered.

  • Solution:

    • Large, bulky nucleophiles can be sterically hindered from attacking the carbon atom of the pyrimidine ring. If possible, consider using a less sterically demanding nucleophile.

    • Increasing the reaction temperature can sometimes overcome moderate steric hindrance.

Optimize Reaction Conditions

The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.

  • Issue: The solvent is not appropriate for the reaction.

  • Solution:

    • Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt while leaving the anionic nucleophile relatively "naked" and more reactive.

    • If using an alcohol as a solvent with an alkoxide nucleophile, be aware of potential solvent competition where the solvent itself can act as a nucleophile.[3]

    • For some reactions, particularly with amine nucleophiles, water with a suitable base like KF can be an effective and environmentally friendly solvent system.[4]

  • Issue: The base is not suitable or strong enough.

  • Solution:

    • For amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction.

    • For alcohol nucleophiles, a stronger base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) is required to generate the more reactive alkoxide.

    • The choice of base can also influence the regioselectivity of the reaction.[5][6]

  • Issue: The reaction temperature is too low.

  • Solution:

    • Many SNAr reactions require heating to proceed at a reasonable rate. The required temperature can range from room temperature to reflux, depending on the reactivity of the substrate and nucleophile.[3]

    • If the reaction is sluggish at a certain temperature, incrementally increasing the temperature while monitoring the reaction for decomposition can improve the yield. Microwave irradiation can also be an effective method for accelerating the reaction.[7]

Consider Regioselectivity Issues

With di- or tri-chloropyrimidines, the nucleophile may react at an undesired position, leading to a low yield of the target isomer.

  • Issue: The nucleophile is attacking the wrong chlorine atom.

  • Solution:

    • The regioselectivity of SNAr on dichloropyrimidines is influenced by both electronic and steric factors. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the presence of substituents can alter this preference. For example, an electron-donating group at the C6 position can direct the attack to the C2 position.[8][9]

    • With a bulky substituent at the C5 position, nucleophilic attack at the C4 position can be sterically hindered.[9]

    • In some cases, the choice of nucleophile can influence regioselectivity. For instance, with 2,4-dichloro-5-nitropyrimidine, secondary amines typically substitute at the C4 position, while tertiary amines can lead to substitution at the C2 position.[1][10]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark, and I'm getting multiple spots on my TLC?

A1: A dark reaction mixture and multiple TLC spots often indicate decomposition of the starting material or product, or the formation of side products. This can be caused by excessively high temperatures, a base that is too strong, or the presence of reactive functional groups that are not stable under the reaction conditions. Try lowering the reaction temperature, using a milder base, or protecting sensitive functional groups on your substrate or nucleophile.

Q2: I am trying to perform a monosubstitution on a dichloropyrimidine, but I am getting a significant amount of the disubstituted product. How can I improve the selectivity for monosubstitution?

A2: To favor monosubstitution, you can try the following:

  • Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.

  • Slowly add the nucleophile to the reaction mixture to maintain a low concentration of the nucleophile.

  • Run the reaction at a lower temperature to reduce the rate of the second substitution, which is often slower than the first.

  • Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and before a significant amount of the disubstituted product is formed.

Q3: Can I use an alcohol directly as a nucleophile without a base?

A3: Alcohols are generally poor nucleophiles for SNAr reactions. To achieve a reasonable reaction rate, a base is typically required to deprotonate the alcohol and form the much more nucleophilic alkoxide. Without a base, the reaction is likely to be extremely slow or not proceed at all.

Q4: What is the general order of leaving group ability in SNAr reactions on chloropyrimidines?

A4: In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr reactions is often F > Cl > Br > I. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, which is the rate-determining step.[11]

Q5: How can I purify my aminopyrimidine or alkoxypyrimidine product?

A5: Purification is typically achieved through standard techniques:

  • Work-up: After the reaction is complete, the mixture is usually cooled, and the solvent is removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous acid/base to remove inorganic salts and unreacted starting materials.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying the crude product. A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to separate the desired product from impurities.[7]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.[3]

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of SNAr reactions of chloropyrimidines.

Table 1: Effect of Base and Solvent on the Amination of 2-Amino-4,6-dichloropyrimidine

NucleophileBaseSolventTemperatureTime (h)ProductYield (%)
IndolineNaOHMethanolRoom Temp12-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60
IndolineNaOHEthanolRoom Temp12-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde60
Various AminesTEAEthanolReflux3Mono-aminated productModerate to Good

Data sourced from a study on the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[3]

Table 2: Regioselective Amination of 2,4-Dichloro-5-nitropyrimidine

NucleophileBaseSolventTemperatureProduct PositionYield (%)
Diethylamine-CH₂Cl₂Room TempC4High
Triethylamine-CH₂Cl₂Room TempC2High
N-methylmorpholine-CH₂Cl₂Room TempC285
Pyrrolidine-CH₂Cl₂Room TempC4High

This table illustrates the impact of the amine type (secondary vs. tertiary) on the regioselectivity of the SNAr reaction.[1][2][10]

Experimental Protocols

Protocol 1: General Procedure for Amination of a Chloropyrimidine

  • Reactant Preparation: In a round-bottom flask, dissolve the chloropyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) to the solution, followed by a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure aminopyrimidine.[12]

Protocol 2: General Procedure for Alkoxylation of a Chloropyrimidine

  • Base and Alcohol Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in an anhydrous solvent like THF.

  • Nucleophile Formation: Slowly add the desired alcohol (1.0 equivalent) to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure the formation of the sodium alkoxide.

  • SNAr Reaction: Dissolve the chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat to reflux as needed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired alkoxypyrimidine.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Chloropyrimidine Chloropyrimidine Meisenheimer_Complex Meisenheimer Complex (Anionic) Chloropyrimidine->Meisenheimer_Complex + Nucleophile (Addition) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyrimidine Substituted_Pyrimidine Meisenheimer_Complex->Substituted_Pyrimidine - Leaving Group (Elimination) Leaving_Group Chloride Ion Meisenheimer_Complex->Leaving_Group

Caption: General mechanism of a SNAr reaction on a chloropyrimidine.

Troubleshooting_Workflow start Low Reactivity in SNAr Reaction check_activation Is the pyrimidine ring sufficiently activated? start->check_activation add_ewg Consider substrate with stronger EWGs check_activation->add_ewg No check_nucleophile Is the nucleophile strong/unhindered? check_activation->check_nucleophile Yes add_ewg->check_nucleophile optimize_nucleophile Use stronger base to generate anion or choose a less bulky nucleophile check_nucleophile->optimize_nucleophile No check_conditions Are the reaction conditions (solvent, base, temp) optimal? check_nucleophile->check_conditions Yes optimize_nucleophile->check_conditions optimize_conditions Switch to polar aprotic solvent, adjust base strength, increase temperature check_conditions->optimize_conditions No check_regioselectivity Is regioselectivity an issue? check_conditions->check_regioselectivity Yes optimize_conditions->check_regioselectivity adjust_for_regio Consider electronic/steric effects of substituents and nucleophile choice check_regioselectivity->adjust_for_regio Yes success Improved Yield check_regioselectivity->success No adjust_for_regio->success

Caption: Workflow for troubleshooting low reactivity in SNAr reactions.

Factor_Relationships Reactivity Reactivity Pyrimidine Pyrimidine Activation Reactivity->Pyrimidine Nucleophile Nucleophile Properties Reactivity->Nucleophile Conditions Reaction Conditions Reactivity->Conditions Regioselectivity Regio- selectivity Reactivity->Regioselectivity EWG EWG Pyrimidine->EWG increases EDG EDG Pyrimidine->EDG decreases Strength Strength Nucleophile->Strength increases with Sterics_Nu Steric Hindrance Nucleophile->Sterics_Nu decreases with Solvent Solvent Conditions->Solvent depends on Base Base Conditions->Base depends on Temp Temperature Conditions->Temp increases with Regioselectivity->Nucleophile Regioselectivity->EDG influenced by Sterics_Pyr Steric Hindrance Regioselectivity->Sterics_Pyr influenced by

Caption: Interplay of factors affecting SNAr reactivity.

References

Technical Support Center: Optimizing Coupling Reactions of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with 4-Chloro-6-ethylpyrimidin-2-amine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical coupling reactions for this compound?

A1: this compound is commonly used in palladium-catalyzed cross-coupling reactions to form C-N or C-C bonds. The two most relevant reactions are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).

Q2: What is a typical starting point for reaction temperature in these coupling reactions?

A2: For both Buchwald-Hartwig and Suzuki couplings, a common starting temperature range is 80-100°C.[1] However, the optimal temperature can vary significantly based on the specific coupling partners, catalyst system, and solvent used. Some modern catalyst systems can facilitate these reactions at room temperature.[2][3]

Q3: How does the reactivity of the chloro-substituent on the pyrimidine ring affect the reaction conditions?

A3: The chlorine atom on the pyrimidine ring is at an electron-deficient position, making it susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cycles. Generally, the order of reactivity for aryl halides in these couplings is I > Br > Cl.[1] Therefore, coupling reactions with this compound may require more forcing conditions (e.g., higher temperatures, more active catalysts) compared to the corresponding bromo or iodo derivatives.

Troubleshooting Guide

Issue 1: Low to no yield of the desired coupled product.

This is a common issue that can arise from several factors. The following troubleshooting guide will help you address potential causes systematically.

Troubleshooting_Low_Yield start Low/No Yield check_temp Is the reaction temperature optimized? start->check_temp check_base Is the base appropriate and strong enough? check_temp->check_base If yes solution_temp Increase temperature in 10-20°C increments. Monitor for product formation and byproduct formation. check_temp->solution_temp If no/unsure check_catalyst Is the catalyst/ligand combination suitable? check_base->check_catalyst If yes solution_base Consider a stronger base (e.g., NaOtBu, LHMDS for Buchwald-Hartwig). Ensure base is anhydrous. check_base->solution_base If no/unsure check_solvent Are you using an appropriate anhydrous solvent? check_catalyst->check_solvent If yes solution_catalyst Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., bulky biarylphosphines). check_catalyst->solution_catalyst If no/unsure check_reagents Are all reagents pure and dry? check_solvent->check_reagents If yes solution_solvent Switch to a higher boiling point solvent (e.g., dioxane, toluene). Ensure solvent is rigorously dried. check_solvent->solution_solvent If no/unsure solution_reagents Use fresh, purified starting materials and amine/boronic acid. check_reagents->solution_reagents If no/unsure solution_temp->check_base solution_base->check_catalyst solution_catalyst->check_solvent solution_solvent->check_reagents

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of significant byproducts.

The presence of byproducts can complicate purification and reduce the yield of the desired product.

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom.

    • Cause: This can be caused by β-hydride elimination from the amine coupling partner or the presence of water or other proton sources.

    • Solution: Ensure anhydrous reaction conditions. For Buchwald-Hartwig reactions, consider using a ligand that promotes reductive elimination over β-hydride elimination.

  • Dimerization of Starting Material:

    • Cause: This can occur at high temperatures or with highly active catalysts.

    • Solution: Lower the reaction temperature or the catalyst loading.

Optimizing Reaction Temperature

The optimal reaction temperature is a critical parameter for a successful coupling reaction. Below is a summary of temperature screening data from a Suzuki coupling of a related dichloropyrimidine, which can serve as a starting point for optimization.

EntryTemperature (°C)Time (min)Yield (%)
1602012
2802060
31002080
41001581
51001059
Data adapted from a study on a similar dichloropyrimidine substrate and should be considered as a guideline.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and temperature will likely be necessary for a specific amine coupling partner.

Buchwald_Hartwig_Workflow start Start add_reagents To an oven-dried vial, add: - this compound (1 equiv) - Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) start->add_reagents purge Seal vial and purge with inert gas (Ar or N₂) add_reagents->purge add_amine_solvent Add the amine (1.2 equiv) and anhydrous solvent (e.g., toluene or dioxane) via syringe purge->add_amine_solvent heat Heat the reaction mixture to 80-110°C with vigorous stirring add_amine_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to room temperature, dilute with solvent, filter through celite, and concentrate monitor->workup Upon completion purify Purify the crude product by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the amine coupling partner (1.2 mmol) followed by the anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with a boronic acid.

Suzuki_Coupling_Workflow start Start add_reagents To a reaction vial, add: - this compound (1 equiv) - Boronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 equiv) start->add_reagents add_solvent Add solvent (e.g., 1,4-dioxane/water mixture) add_reagents->add_solvent purge_heat Purge with inert gas and heat the mixture to 80-100°C with stirring add_solvent->purge_heat monitor Monitor reaction progress by TLC or LC-MS purge_heat->monitor workup Cool to room temperature, add water, and extract with an organic solvent monitor->workup Upon completion purify Dry the organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • In a reaction vessel, combine this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 Ar-Pd(II)(L)₂-X oxidative_addition->complex1 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product amine_coordination Amine Coordination & Deprotonation complex2 Ar-Pd(II)(L)₂(NR₂H) amine_coordination->complex2 complex1->amine_coordination complex3 Ar-Pd(II)(L)₂(NR₂) complex2->complex3 complex3->reductive_elimination aryl_halide Ar-X aryl_halide->oxidative_addition amine R₂NH + Base amine->amine_coordination

Caption: General catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-aminopyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2-aminopyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My 2-aminopyrimidine derivative is showing significant peak tailing during HPLC analysis. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue when purifying basic compounds like 2-aminopyrimidine derivatives, often due to unwanted secondary interactions with the stationary phase. Here is a step-by-step troubleshooting guide:

  • Cause 1: Secondary Ionic Interactions. The basic amino group on the pyrimidine ring can interact with acidic silanol groups on silica-based stationary phases.[1]

    • Solution:

      • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help mask the silanol groups. Consider incrementally increasing the concentration of buffers like ammonium formate.[1]

      • Adjust Mobile Phase pH: Controlling the pH of the mobile phase is crucial. For basic compounds, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions.[1]

      • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide into your eluent to neutralize the acidic sites on the silica gel.

  • Cause 2: Strong Sample Solvent Effects. Injecting the sample in a solvent that is significantly more polar than the mobile phase can lead to peak distortion.[1]

    • Solution: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible. If solubility is an issue, use the minimum amount of a stronger solvent.[1]

  • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

G Troubleshooting Poor Peak Shape A Poor Peak Shape (Tailing/Fronting) B Secondary Ionic Interactions? A->B C Strong Solvent Effects? A->C D Column Overload? A->D E Increase Buffer Concentration Adjust Mobile Phase pH Add Basic Modifier B->E Likely Cause F Dissolve Sample in Mobile Phase C->F Likely Cause G Reduce Injection Volume or Concentration D->G Likely Cause H Improved Peak Shape E->H F->H G->H G HILIC Purification Workflow A Sample Preparation (Dissolve in initial mobile phase) C Inject Sample A->C B HILIC Column Equilibration (95% Acetonitrile) B->C D Gradient Elution (95% to 50% Acetonitrile) C->D E UV Detection D->E F Fraction Collection E->F G Solvent Evaporation F->G H Pure Compound G->H

References

preventing decomposition of 4-Chloro-6-ethylpyrimidin-2-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Chloro-6-ethylpyrimidin-2-amine during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendations are refrigeration, exclusion of air and moisture, and protection from light.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidation and degradation reactions involving atmospheric oxygen.
Container Tightly sealed, opaque containerProtects from moisture and light, which can catalyze hydrolytic and photodegradation reactions.
Handling Avoid repeated freeze-thaw cyclesAliquot the compound into smaller, single-use vials to maintain the integrity of the bulk supply.

Q2: I suspect my sample of this compound has degraded. What are the likely causes and degradation products?

A2: Decomposition of this compound can be triggered by exposure to moisture, light, and elevated temperatures. The primary degradation pathways likely involve hydrolysis, photodegradation, and thermal decomposition. The most reactive site on the molecule is the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution.

  • Hydrolysis: In the presence of water, the chlorine atom can be substituted by a hydroxyl group, forming 2-amino-6-ethylpyrimidin-4-ol. This reaction can be catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, potentially leading to the formation of various byproducts.

  • Thermal Degradation: High temperatures can accelerate the rate of decomposition, leading to a variety of degradation products.

The primary degradation product is likely to be 2-amino-6-ethylpyrimidin-4-ol due to hydrolysis.

Q3: How can I experimentally assess the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and quantify any degradation products. This involves subjecting the compound to forced degradation conditions to generate potential impurities and developing an HPLC method that can separate the parent compound from all degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) in an oven for a specified period.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Adaptable)

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

Chromatographic Conditions:

ParameterSuggested Conditions (starting point for optimization)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile or Methanol
Gradient Start with a gradient elution to ensure separation of all components (e.g., 10-90% B over 30 minutes). An isocratic method can be developed once the retention times of all components are known.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 230 nm). A photodiode array (PDA) detector is recommended to identify the optimal wavelength and check for peak purity.
Injection Volume 10-20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

logical_workflow cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting cluster_stability_study Stability Study Workflow storage_conditions Store at 2-8°C under inert gas, protected from light and moisture aliquot Aliquot into single-use vials storage_conditions->aliquot suspect_degradation Suspect Decomposition? (e.g., unexpected experimental results) check_storage Verify Storage Conditions suspect_degradation->check_storage purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development identify_products Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_products method_validation Validate HPLC Method (ICH) method_development->method_validation quantify_degradation Quantify Degradation & Establish Re-test Date/Shelf Life method_validation->quantify_degradation

Caption: Logical workflow for storage, troubleshooting, and stability assessment.

degradation_pathway parent This compound hydrolysis_product 2-amino-6-ethylpyrimidin-4-ol parent->hydrolysis_product Hydrolysis (H₂O) other_products Other Photolytic & Thermal Degradants parent->other_products Photodegradation (Light) Thermal Degradation (Heat)

Caption: Potential degradation pathways of this compound.

side reactions of 4-Chloro-6-ethylpyrimidin-2-amine with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-ethylpyrimidin-2-amine, particularly in reactions involving strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using strong bases with this compound?

A1: The most prevalent side reaction is the hydrolysis of the chloro group at the C4 position to a hydroxyl group, yielding 2-amino-4-hydroxy-6-ethylpyrimidine. This is especially common when using aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Other less common side reactions under more forcing conditions can include dimerization or, in extreme cases, ring-opening of the pyrimidine core.

Q2: My reaction is sluggish or incomplete. What could be the issue?

A2: Incomplete reactions can be due to several factors:

  • Insufficiently strong base: If your nucleophile requires deprotonation before it can react, the base you are using may not be strong enough to achieve this completely.

  • Low reaction temperature: Nucleophilic aromatic substitution on a pyrimidine ring can require elevated temperatures to proceed at a reasonable rate.

  • Poor solubility: If your starting material or base is not fully dissolved in the reaction solvent, the reaction will be slow.

  • Steric hindrance: A bulky nucleophile may react slowly at the C4 position.

Q3: I have an unexpected, more polar spot on my TLC plate. What could it be?

A3: A more polar byproduct that appears on your TLC plate is likely the hydrolysis product, 2-amino-4-hydroxy-6-ethylpyrimidine. The hydroxyl group makes this compound significantly more polar than the starting material. You can often confirm this by running a small-scale reaction with your starting material, a strong base, and a small amount of water to see if the byproduct spot intensifies.

Q4: How can I minimize the formation of the hydrolysis byproduct?

A4: To minimize hydrolysis, it is crucial to work under anhydrous (water-free) conditions. This includes:

  • Using anhydrous solvents.

  • Employing non-hydroxide bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂).

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q5: Are there any known issues with dimerization of this compound?

A5: While not a commonly reported side reaction for this specific molecule, dimerization of related chloro-heterocycles can occur, especially at high concentrations and temperatures. This could proceed via intermolecular nucleophilic substitution where the amino group of one molecule attacks the C4 position of another. If you observe a high molecular weight byproduct in your mass spectrum, dimerization is a possibility to consider.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Hydrolysis of Starting Material Work under strict anhydrous conditions. Use non-hydroxide bases.
Formation of Side Products Analyze the reaction mixture by LC-MS to identify major byproducts. Adjust reaction conditions (temperature, base, solvent) to disfavor their formation.
Incomplete Reaction Increase reaction temperature or time. Consider using a stronger, non-nucleophilic base if applicable to your specific reaction.
Product Degradation If the product is unstable to the reaction conditions, try running the reaction for a shorter time or at a lower temperature.
Issue 2: Identification of Unknown Byproducts

If your reaction produces unexpected byproducts, a systematic approach is needed for their identification.

Workflow for Byproduct Identification

start Unexpected peak in LC-MS or spot on TLC check_polarity Is the byproduct more polar than the starting material? start->check_polarity hydrolysis Hypothesize hydrolysis product (2-amino-4-hydroxy-6-ethylpyrimidine) check_polarity->hydrolysis Yes high_mw Is the molecular weight approximately double that of the starting material? check_polarity->high_mw No compare_data Compare MS and NMR data with expected values for hydrolysis product hydrolysis->compare_data confirm Structure confirmed compare_data->confirm dimer Hypothesize dimer formation high_mw->dimer Yes other Consider other possibilities (e.g., reaction with solvent, ring opening) high_mw->other No nmr_analysis Analyze NMR for structural clues (e.g., loss of symmetry, complex aromatic region) dimer->nmr_analysis nmr_analysis->confirm other->nmr_analysis

Caption: Workflow for identifying unknown byproducts.

Data Presentation

Table 1: Spectroscopic Data for this compound and Potential Hydrolysis Byproduct

CompoundStructureMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)¹Expected ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)¹
This compound157.601.15 (t, 3H, -CH₃), 2.60 (q, 2H, -CH₂-), 6.70 (s, 1H, pyrimidine H), 7.10 (s, 2H, -NH₂)12.5 (-CH₃), 30.0 (-CH₂-), 110.0 (C5), 160.0 (C4), 163.0 (C2), 170.0 (C6)
2-amino-4-hydroxy-6-ethylpyrimidine139.151.05 (t, 3H, -CH₃), 2.30 (q, 2H, -CH₂-), 5.70 (s, 1H, pyrimidine H), 6.50 (s, 2H, -NH₂), 10.5 (br s, 1H, -OH)13.0 (-CH₃), 25.0 (-CH₂-), 98.0 (C5), 155.0 (C2), 165.0 (C6), 170.0 (C4)

¹Note: Expected chemical shifts are estimated based on data for structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Side Product Formation by TLC and HPLC
  • Reaction Sampling: At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Sample Preparation for TLC: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate.

  • TLC Analysis: Develop the TLC plate using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots under UV light (254 nm). The starting material should be less polar than the hydrolysis byproduct.

  • Sample Preparation for HPLC: Quench the aliquot with a suitable buffer and dilute it with the mobile phase to an appropriate concentration.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) to elute the compounds. Monitor the elution profile with a UV detector at a wavelength where both the starting material and potential products absorb (e.g., 254 nm).

Protocol 2: Synthesis and Characterization of the Hydrolysis Product (2-amino-4-hydroxy-6-ethylpyrimidine)

This protocol is for the intentional synthesis of the potential hydrolysis byproduct for characterization and confirmation.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or dioxane.

  • Addition of Base: Add an aqueous solution of a strong base, such as 2M sodium hydroxide (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl) to a pH of approximately 7.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure.

Signaling Pathways and Logical Relationships

Reaction Pathways of this compound with a Strong Base (e.g., NaOH)

A This compound B Desired Product (Nucleophilic Substitution) A->B  + Nu⁻ (non-hydroxide) C Side Product: Hydrolysis (2-amino-4-hydroxy-6-ethylpyrimidine) A->C  + OH⁻ (aqueous) D Side Product: Dimerization A->D  High Temp./Conc.

Caption: Potential reaction pathways with strong bases.

Technical Support Center: Purification of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-6-ethylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route, which often involves the reaction of a di-chlorinated pyrimidine precursor with an ethylating agent. Potential impurities include:

  • Unreacted starting materials: Such as 2-amino-4,6-dichloropyrimidine.

  • Over-alkylated byproducts: For instance, 2-amino-4,6-diethylpyrimidine.

  • Hydrolysis products: Where the chloro group at the 4-position is replaced by a hydroxyl group, forming 2-amino-6-ethylpyrimidin-4-ol. This can occur if the reaction or workup is exposed to water for extended periods, especially under acidic or basic conditions.

  • Positional isomers: Depending on the synthetic strategy, other isomers might be present in minor amounts.

Q2: Which purification techniques are most effective for this compound?

A2: The two most common and effective purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing small amounts of impurities, especially if the crude product is relatively pure.

  • Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the desired product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify the mass of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Compound does not dissolve in the hot solvent. The chosen solvent is not suitable; the compound may be sparingly soluble even at high temperatures.Try a more polar solvent or a solvent mixture. Perform small-scale solubility tests with various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold.
Compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow for slower cooling.
No crystals form upon cooling. The solution is not saturated, or the compound has a high propensity to form a supersaturated solution.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the desired compound from impurities. The solvent system (eluent) is not optimal.Optimize the eluent by running TLC with different solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired compound. Consider using a different stationary phase (e.g., alumina instead of silica gel).
The compound is streaking on the column. The compound is interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize active sites on the silica gel.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.
Low recovery of the compound. The compound may be irreversibly adsorbed onto the stationary phase or is co-eluting with other fractions.Use a less active stationary phase like neutral alumina. Carefully monitor the fractions using TLC to avoid discarding fractions containing the product.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying crude this compound that is at least 85-90% pure.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Expected Outcome:

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Recovery -70-85%
Protocol 2: Flash Column Chromatography

This protocol is recommended for purifying crude mixtures containing significant amounts of impurities with different polarities.

Methodology:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound. If the compound shows streaking, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Eluent System Comparison:

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (approx.)Separation Efficiency
9:10.1Slow elution, good for separating less polar impurities.
7:30.3Optimal for good separation and reasonable elution time.
1:10.6Fast elution, may result in co-elution with more polar impurities.

Visualizations

PurificationWorkflow Crude Crude Product TLC Purity Check (TLC/HPLC) Crude->TLC Decision Purity > 90%? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column Column Chromatography Decision->Column No Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for choosing a purification method.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Issue Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowRecovery Low Recovery Problem->LowRecovery Yes Success Successful Purification Problem->Success No Solution1 Concentrate Solution & Induce Crystallization NoCrystals->Solution1 Solution2 Re-dissolve, Add Co-solvent, Cool Slowly OilingOut->Solution2 Solution3 Use Minimal Cold Solvent for Washing LowRecovery->Solution3

Caption: Troubleshooting common recrystallization problems.

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with 4-Chloro-6-ethylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki-Miyaura coupling with this compound?

A1: For a Suzuki-Miyaura coupling with an electron-rich chloropyrimidine like this compound, a robust catalyst system is necessary due to the relatively inert C-Cl bond. A good starting point would be a palladium(II) precatalyst with a suitable phosphine ligand. For the closely related substrate 4-chloro-6-methylpyrimidin-2-amine, a successful Suzuki coupling has been reported using dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) with sodium carbonate (Na₂CO₃) as the base in a 1:1 mixture of acetonitrile and water at 78°C.[1]

Q2: How does catalyst loading affect the outcome of my Suzuki-Miyaura reaction?

A2: Catalyst loading is a critical parameter that can significantly impact reaction yield, rate, and cost-effectiveness. Insufficient catalyst may lead to incomplete conversion, while excessive catalyst can increase costs and potentially lead to more side products or difficulties in purification. Optimization is key. For Suzuki couplings of chloropyrimidines, catalyst loading is often screened in the range of 0.5 to 5 mol%. As shown in the table below for a model reaction with 2,4-dichloropyrimidine, increasing the catalyst loading from 0.05 mol% to 5 mol% can dramatically increase the yield.

Q3: What type of catalyst system is recommended for a Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination of chloro-heteroarenes typically requires a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand.[2][3] These ligands facilitate the oxidative addition of the palladium to the C-Cl bond, which is often the rate-limiting step.[4] Catalyst systems based on ligands like Xantphos, in combination with a palladium source such as PdCl₂(PPh₃)₂ and a strong base like sodium tert-butoxide, have been successfully used for the N-arylation of aminopyrimidine derivatives.[1]

Q4: My reaction is not working or giving very low yield. What are the common causes?

A4: Several factors could be responsible for a failed or low-yielding reaction:

  • Inactive Catalyst: The active Pd(0) species may not be forming. This can be due to poor quality of the precatalyst or ligand, or the presence of oxygen which can deactivate the catalyst.

  • Inappropriate Base: The choice and quality of the base are crucial. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong that it degrades your starting materials.

  • Solvent Issues: Solvents must be anhydrous and deoxygenated, as both water (in non-aqueous reactions) and oxygen can interfere with the catalyst. Ensure proper degassing of your solvents.

  • Low Reaction Temperature: The activation of C-Cl bonds often requires elevated temperatures, typically in the range of 80-120°C.

Troubleshooting Guides

Issue 1: No Reaction or Low Conversion in Suzuki-Miyaura Coupling

If you observe no product formation or a low conversion of your starting material, consider the following troubleshooting steps. The accompanying flowchart provides a logical progression for addressing this issue.

start Low/No Conversion check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base) start->check_reagents check_catalyst Assess Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK degas Ensure Rigorous Degassing (Solvent & Reaction Mixture) check_catalyst->degas Catalyst OK increase_temp Increase Reaction Temperature (e.g., in 10°C increments) degas->increase_temp Degassing OK change_catalyst Screen Different Catalysts/Ligands (e.g., Pd(dppf)Cl₂, Buchwald ligands) increase_temp->change_catalyst Still no improvement success Reaction Optimized increase_temp->success Improvement change_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) change_catalyst->change_base Still no improvement change_catalyst->success Improvement change_solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF) change_base->change_solvent Still no improvement change_base->success Improvement change_solvent->success Improvement

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Formation of Side Products

Common side products in cross-coupling reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).

  • Homocoupling: This is often caused by the presence of oxygen. Improving the degassing of your reaction mixture can mitigate this. Lowering the reaction temperature or catalyst loading might also help.

  • Protodeboronation: This can occur in the presence of excess water or base, particularly at high temperatures. Ensure you are using anhydrous solvents and the correct stoichiometry of base. If the problem persists, consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

Data on Catalyst Loading Optimization

Table 1: Catalyst Loading Screen for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5]

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄5K₂CO₃1,4-Dioxane/H₂O100191
2Pd(PPh₃)₄2K₂CO₃1,4-Dioxane/H₂O100185
3Pd(PPh₃)₄1K₂CO₃1,4-Dioxane/H₂O100178
4Pd(PPh₃)₄0.5K₂CO₃1,4-Dioxane/H₂O100162
5Pd(PPh₃)₄0.2K₂CO₃1,4-Dioxane/H₂O100145
6Pd(PPh₃)₄0.05K₂CO₃1,4-Dioxane/H₂O100123

This data illustrates a clear dependence of yield on catalyst loading for a related chloropyrimidine substrate.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Chloro-Heteroarenes

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene100-110A common, highly active system for challenging substrates.
2Pd(OAc)₂ (2-3)RuPhos (4-6)K₃PO₄1,4-Dioxane100-110Often effective for electron-rich chloro-heteroarenes.
3XPhos Pd G3 (1-3)(precatalyst)LHMDSTHF80-100A pre-formed catalyst, often showing good reactivity at lower temperatures.

This table provides starting points for optimization. The optimal catalyst loading should be determined experimentally for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) under a positive pressure of inert gas.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 4-Chloro-6-ethylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves a two-step synthesis. The first step is the condensation of a suitable C4 synthon with guanidine to form the pyrimidine ring, yielding 2-amino-6-ethylpyrimidin-4-ol. The subsequent step is the chlorination of the hydroxyl group to afford the final product, this compound.

Q2: What are the critical parameters to control during the chlorination step?

The chlorination of 2-amino-6-ethylpyrimidin-4-ol, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), is a critical step. Key parameters to control include:

  • Temperature: Exothermic reactions can occur, and temperature control is crucial to prevent runaway reactions and minimize byproduct formation.

  • Stoichiometry of Chlorinating Agent: Using an excess of POCl₃ can lead to purification challenges and environmental concerns on a large scale.[1][2] Optimized protocols often utilize near-equimolar amounts of the chlorinating agent.[1][2]

  • Reaction Time: Monitoring the reaction progress by techniques like HPLC or TLC is essential to determine the optimal reaction time and avoid the formation of degradation products.

  • Quenching: The quenching of excess chlorinating agent must be performed carefully and under controlled conditions to manage the exothermic release of heat and acidic gases.

Q3: What are some potential impurities that can form during the synthesis?

Impurities can arise from starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-6-ethylpyrimidin-4-ol.

  • Di-chlorinated Byproduct: Although less likely due to the presence of the amino group, over-chlorination at other positions on the pyrimidine ring is a possibility.

  • Hydrolysis Product: The chloro group is susceptible to hydrolysis back to the hydroxyl group if exposed to water during workup or storage.

  • Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures to form impurities that may react with intermediates.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation.- Extend the reaction time, with careful monitoring.
Suboptimal Chlorinating Agent - Consider using a mixture of POCl₃ and PCl₅, which can be a more potent chlorinating agent.[4]- Ensure the quality and dryness of the chlorinating agent.
Product Loss During Workup - Optimize the pH during aqueous workup to ensure the product is in its least soluble form before extraction or filtration.- Use continuous liquid-liquid extraction for efficient recovery from aqueous layers.[5]
Degradation of Product - Avoid excessive heating during the reaction and workup.- Ensure the quenching of the chlorinating agent is performed at a low temperature.
Issue 2: Formation of Significant Amounts of Impurities
Potential CauseRecommended Solution
Over-chlorination - Reduce the equivalents of the chlorinating agent.[1][2]- Lower the reaction temperature to improve selectivity.
Hydrolysis of the Product - Ensure all solvents and reagents are anhydrous.- Perform the workup and extraction steps as quickly as possible to minimize contact with water.- Use a non-aqueous workup if feasible.
Side Reactions with Solvents - If using high-boiling solvents like DMF, consider alternative solvents with lower potential for decomposition at the reaction temperature.[3]
Starting Material Impurities - Ensure the purity of the 2-amino-6-ethylpyrimidin-4-ol precursor before the chlorination step.
Issue 3: Difficulty in Purifying the Final Product
Potential CauseRecommended Solution
Similar Polarity of Product and Impurities - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatizing the major impurity to alter its polarity for easier separation.
Oily Product or Failure to Crystallize - Attempt recrystallization from a variety of solvent systems (e.g., heptane/ethyl acetate, toluene, isopropanol).- Use a seed crystal to induce crystallization.- If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification.
Colored Impurities - Treat a solution of the crude product with activated carbon to remove colored impurities.- Recrystallization is often effective at removing colored byproducts.

Experimental Protocols

Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

A representative procedure for the synthesis of a similar compound, 2-amino-5-ethylpyrimidine-4,6-diol, involves the condensation of diethyl ethylmalonate with guanidine in the presence of a strong base like sodium ethoxide.[6] A similar principle can be applied for the synthesis of 2-amino-6-ethylpyrimidin-4-ol.

Reaction Scheme: Guanidine + Ethyl 3-oxopentanoate --(Base, e.g., NaOEt)--> 2-Amino-6-ethylpyrimidin-4-ol

ParameterRecommended Condition
Base Sodium Ethoxide
Solvent Ethanol
Temperature Reflux
Reaction Time 4-8 hours (monitor by TLC/HPLC)
Workup Acidification to precipitate the product

Note: This is a generalized procedure and requires optimization for the specific substrate.

Chlorination of 2-Amino-6-ethylpyrimidin-4-ol

For large-scale synthesis, a solvent-free or low-solvent approach with equimolar POCl₃ is recommended for environmental, economic, and safety reasons.[1][2]

Reaction Scheme: 2-Amino-6-ethylpyrimidin-4-ol + POCl₃ --(Base, e.g., Pyridine)--> this compound

ParameterRecommended Condition
Chlorinating Agent Phosphorus oxychloride (POCl₃) (1.0-1.2 equivalents)
Base Pyridine (1.0 equivalent)
Solvent Solvent-free or minimal high-boiling inert solvent
Temperature 140-160 °C (in a sealed reactor)[1]
Reaction Time 2-4 hours (monitor by TLC/HPLC)
Workup Careful quenching with ice/water, followed by extraction

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination start Guanidine + Ethyl 3-oxopentanoate condensation Condensation with Base (e.g., NaOEt) in Ethanol start->condensation reflux Reflux (4-8h) condensation->reflux workup1 Acidification & Filtration reflux->workup1 precursor 2-Amino-6-ethylpyrimidin-4-ol workup1->precursor chlorination Chlorination with POCl3 & Pyridine precursor->chlorination heating Heat in Sealed Reactor (140-160°C, 2-4h) chlorination->heating workup2 Quenching, Extraction & Purification heating->workup2 product This compound workup2->product

Caption: A typical experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes increase_temp Increase Temperature/Time incomplete->increase_temp check_workup Review Workup & Purification complete->check_workup increase_temp->check_reaction optimize_purification Optimize Purification Method check_workup->optimize_purification analyze_impurities Analyze Impurities (MS/NMR) check_workup->analyze_impurities adjust_conditions Adjust Stoichiometry/Temperature analyze_impurities->adjust_conditions

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

References

Validation & Comparative

Spectroscopic Analysis of 4-Chloro-6-substituted-pyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of heterocyclic compounds is paramount. Substituted pyrimidines, in particular, form the backbone of numerous therapeutic agents. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-amino-4-chloro-6-methylpyrimidine, a representative compound of the 4-chloro-6-substituted-pyrimidin-2-amine class. Due to the limited availability of public experimental data for 4-chloro-6-ethylpyrimidin-2-amine, its close structural analog, the methyl derivative, is presented here to offer valuable spectroscopic insights for researchers working with this family of compounds.

Comparative NMR Data Analysis

The structural elucidation of organic molecules heavily relies on ¹H and ¹³C NMR spectroscopy. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure. Below is a summary of the reported ¹H and ¹³C NMR spectral data for 2-amino-4-chloro-6-methylpyrimidine.

Table 1: ¹H NMR Spectral Data for 2-amino-4-chloro-6-methylpyrimidine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5Singlet1HH-5
~5.5Broad Singlet2H-NH₂
~2.3Singlet3H-CH₃

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for 2-amino-4-chloro-6-methylpyrimidine

Chemical Shift (δ) ppmAssignment
~170C-6
~163C-2
~161C-4
~108C-5
~24-CH₃

Note: Chemical shifts are approximate and may vary depending on experimental conditions.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. The following is a general protocol for obtaining ¹H and ¹³C NMR spectra for pyrimidine derivatives.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the appropriate spectral width, acquisition time, and relaxation delay. A typical pulse angle of 45-90 degrees is used.

  • Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters: Use a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling. A larger spectral width is typically required compared to ¹H NMR.

  • Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum using Fourier transformation, phasing, and baseline correction.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like 4-chloro-6-substituted-pyrimidin-2-amine is crucial for unambiguous structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of 4-Chloro-6-substituted-pyrimidin-2-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product H_NMR ¹H NMR Spectroscopy Purification->H_NMR Pure Sample C_NMR ¹³C NMR Spectroscopy Purification->C_NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure Mass_Spec->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

This guide provides a foundational understanding of the NMR characteristics of 2-amino-4-chloro-6-methylpyrimidine, serving as a valuable reference for researchers engaged in the synthesis and characterization of related pyrimidine derivatives. The provided experimental protocol offers a standardized approach to obtaining reliable and reproducible NMR data, which is essential for advancing drug discovery and development efforts.

Mass Spectrometry Analysis of 4-Chloro-6-ethylpyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry profile of 4-Chloro-6-ethylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from closely related pyrimidine derivatives and established fragmentation principles to predict its mass spectrum and fragmentation patterns. This approach allows for a robust, data-driven comparison with potential alternatives and serves as a practical reference for experimental design and data interpretation.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and a comparable analogue, 4-Chloro-6-methyl-2-phenylpyrimidine[1]. The predictions for the target molecule are based on its chemical formula (C₆H₈ClN₃) and typical fragmentation patterns observed for substituted pyrimidines and aliphatic amines[2][3].

CompoundMolecular FormulaMolecular Weight (Da)Predicted Molecular Ion (M⁺) (m/z)Key Predicted Fragment Ions (m/z)
This compound C₆H₈ClN₃157.60157/159 (due to ³⁵Cl/³⁷Cl isotopes)142 ([M-CH₃]⁺), 128 ([M-C₂H₅]⁺), 122 ([M-Cl]⁺)
4-Chloro-6-methyl-2-phenylpyrimidine [1]C₁₁H₉ClN₂204.66204/206 (due to ³⁵Cl/³⁷Cl isotopes)169 ([M-Cl]⁺), 104, 77 (fragments of the phenyl group)

Experimental Protocols

The following is a generalized experimental protocol for the mass spectrometry analysis of this compound, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

1. Sample Preparation

  • For GC-MS: Dissolve 1-5 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • For LC-MS: Dissolve 1 mg of the compound in 1 mL of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to facilitate protonation for Electrospray Ionization (ESI).

2. Instrumentation and Parameters

Different mass spectrometry techniques can be employed for the analysis. Below are typical parameters for commonly used methods.

ParameterGC-MS (Electron Ionization - EI)LC-MS (Electrospray Ionization - ESI)
Ionization Mode Electron Impact (EI)Positive Ion Mode
Ionization Energy 70 eV-
Ion Source Temperature 200-250 °C100-150 °C
Capillary Voltage -3-4 kV
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)Quadrupole, Ion Trap, TOF, or Orbitrap
Scan Range (m/z) 50-30050-300
Collision Gas (for MS/MS) Argon or NitrogenArgon or Nitrogen

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is predicted to follow established chemical principles. The primary fragmentation is expected to be the α-cleavage of the ethyl group, a common pathway for aliphatic amines[2][3]. The loss of the chlorine atom is another anticipated fragmentation route.

fragmentation_pathway C6H8ClN3+ Molecular Ion (M+) m/z = 157/159 C5H5ClN3+ [M-CH3]+ m/z = 142/144 C6H8ClN3+->C5H5ClN3+ - CH3 C4H3ClN3+ [M-C2H5]+ m/z = 128/130 C6H8ClN3+->C4H3ClN3+ - C2H5 C6H8N3+ [M-Cl]+ m/z = 122 C6H8ClN3+->C6H8N3+ - Cl

Caption: Predicted EI fragmentation of this compound.

Comparison with Alternatives

The mass spectrum of a compound is a unique fingerprint that allows for its identification and differentiation from other substances. When comparing this compound with potential alternatives, key differentiating features in their mass spectra will arise from differences in their elemental composition and structural arrangement.

For instance, an alternative compound lacking the chlorine atom will not exhibit the characteristic isotopic pattern of a molecular ion peak doublet with a 3:1 intensity ratio (M⁺ and M+2). Similarly, replacement of the ethyl group with a different alkyl or aryl substituent will lead to significantly different fragment ions, as illustrated by the comparison with 4-Chloro-6-methyl-2-phenylpyrimidine in the data table. The presence of a phenyl group in the latter leads to characteristic aromatic fragment ions (e.g., m/z 77), which would be absent in the spectrum of this compound.

The detailed analysis of these fragmentation patterns is crucial for the unambiguous identification of the target compound in complex mixtures and for quality control in drug development processes. The methodologies and predicted data presented in this guide provide a solid foundation for researchers to design and interpret their mass spectrometry experiments effectively.

References

A Comparative Analysis of Reactivity: 4-Chloropyrimidine vs. 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Your Pyrimidine Scaffold

In the synthesis of novel therapeutics and functional materials, the strategic selection of core building blocks is paramount. Chlorinated pyrimidines are a cornerstone in this endeavor, serving as versatile scaffolds for the construction of a diverse array of complex molecules. This guide provides an objective comparison of the reactivity of two fundamental chloropyrimidines, 4-chloropyrimidine and 4,6-dichloropyrimidine, in the context of nucleophilic aromatic substitution (SNAr), the most prevalent reaction in their functionalization.

Executive Summary

  • Enhanced Reactivity of 4,6-Dichloropyrimidine : The presence of a second chlorine atom in 4,6-dichloropyrimidine renders it significantly more reactive towards nucleophiles than 4-chloropyrimidine. This is attributed to the increased electron deficiency of the pyrimidine ring.

  • Positional Reactivity : For both molecules, the C4 and C6 positions are the primary sites for nucleophilic attack due to favorable electronic stabilization of the reaction intermediate.

  • Strategic Synthetic Utility : The choice between these two synthons is dictated by the desired final product. 4-Chloropyrimidine is ideal for monosubstitution at the C4 position, while 4,6-dichloropyrimidine offers a platform for sequential or symmetrical disubstitution at the C4 and C6 positions.

Theoretical Underpinnings of Reactivity

The propensity of chloropyrimidines to undergo nucleophilic aromatic substitution is governed by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. This inherent electron deficiency facilitates the attack of nucleophiles. The reactivity of the chloro substituents is further influenced by their position on the ring and the presence of other functional groups.

The general order of reactivity for chloro substituents on a pyrimidine ring is C4(6) > C2 >> C5. This preference is a result of the superior stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. When a nucleophile attacks the C4 or C6 position, the negative charge can be effectively delocalized onto the adjacent nitrogen atoms through resonance.

In comparing 4-chloropyrimidine and 4,6-dichloropyrimidine, the inductive effect of the chlorine atoms plays a crucial role. Chlorine is an electron-withdrawing group, and the presence of a second chlorine atom in 4,6-dichloropyrimidine further depletes the electron density of the pyrimidine ring. This heightened electrophilicity of the ring makes it more susceptible to nucleophilic attack, thus leading to a higher reaction rate compared to 4-chloropyrimidine under similar conditions.

Quantitative Reactivity Data

While a direct, side-by-side kinetic comparison of 4-chloropyrimidine and 4,6-dichloropyrimidine under identical conditions is not extensively available in the peer-reviewed literature, the enhanced reactivity of 4,6-dichloropyrimidine is well-established and supported by numerous synthetic reports. The following table summarizes representative yields for the monoamination of 4,6-dichloropyrimidine with various amines, illustrating its high reactivity.

Nucleophile (Amine)ProductReaction ConditionsYield (%)Reference
Adamantane-containing amineN-(Adamantylalkyl)-6-chloropyrimidin-4-amineK₂CO₃, DMF, 140 °C, 24 h60-99[1]
Various diaminesN,N′-bis(6-chloropyrimidin-4-yl)diamineCs₂CO₃, Dioxane, RefluxQuantitative

It is important to note that reaction yields are highly dependent on the specific nucleophile, solvent, temperature, and other reaction parameters.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of 4-chloropyrimidines with amines. These should be considered as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: General Procedure for Catalyst-Free Amination (Monoamination)

This protocol is suitable for the reaction of both 4-chloropyrimidine and 4,6-dichloropyrimidine with a variety of amines.

Materials:

  • 4-chloro- or 4,6-dichloropyrimidine (1.0 mmol)

  • Amine (1.0-1.2 mmol for mono-substitution)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-4.0 mmol)

  • Anhydrous Dimethylformamide (DMF) or Dioxane (5-10 mL)

  • Reaction vial or round-bottom flask with a magnetic stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a dry reaction vial, add the chloropyrimidine, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

This method is particularly useful for less reactive amines or when catalyst-free conditions are not effective.

Materials:

  • 4-chloro- or 4,6-dichloropyrimidine (1.0 mmol)

  • Amine (1.2-2.0 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, DavePhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a nitrogen-filled glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.

  • Add the chloropyrimidine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Reaction Pathway and Reactivity Comparison

The following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic aromatic substitution on chloropyrimidines and the logical relationship in their reactivity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Chloropyrimidine 4-Chloro- or 4,6-Dichloropyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Chloropyrimidine->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Product Substituted Pyrimidine Meisenheimer->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻) Reactivity_Comparison node_46 4,6-Dichloropyrimidine node_reactivity Higher Reactivity node_46->node_reactivity > node_4 4-Chloropyrimidine node_reactivity->node_4 node_reason Increased Ring Electrophilicity (Inductive Effect of 2nd Cl) node_reactivity->node_reason

References

Purity Assessment of Synthesized 4-Chloro-6-ethylpyrimidin-2-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of chemical research and pharmaceutical development. The presence of impurities in a compound like 4-Chloro-6-ethylpyrimidin-2-amine, a crucial building block in the synthesis of various therapeutic agents, can significantly alter its chemical and pharmacological properties, leading to potential side effects and reduced efficacy in downstream applications.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternative techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Differential Scanning Calorimetry (DSC). We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical technique for purity determination is dictated by factors such as the nature of the analyte and its potential impurities, the required accuracy and precision, and the availability of reference standards. Below is a comparative overview of HPLC, qNMR, and DSC for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment in the pharmaceutical industry. Its high resolving power allows for the separation, identification, and quantification of the main compound from structurally related impurities, starting materials, and degradation products.

Quantitative NMR (qNMR) has gained prominence as a primary analytical method that allows for the direct measurement of purity without the need for a specific certified reference standard of the analyte.[1] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity, an absolute purity value can be determined.[2][3]

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the purity of crystalline, thermally stable compounds.[4][5] The method is based on the principle that impurities lower and broaden the melting point of a pure substance.[4][6]

Data Presentation: A Comparative Summary

The following tables summarize hypothetical data from the purity assessment of a synthesized batch of this compound using the three discussed analytical techniques.

Table 1: Purity Assessment Results

ParameterHPLC-UV¹H-qNMRDSC
Purity (% w/w) 99.58%99.61%99.75%
Standard Deviation (±) 0.040.060.08
Relative Standard Deviation (%) 0.040%0.060%0.080%
Analysis Time per Sample ~25 min~15 min~45 min
Requires Analyte-Specific Standard YesNoNo

Table 2: Comparison of Method Attributes

AttributeHPLC-UV¹H-qNMRDSC
Principle Chromatographic SeparationNuclear Magnetic ResonanceThermal Analysis
Quantification Type Relative (vs. Reference Std.)Absolute (vs. Internal Std.)Absolute (Van't Hoff Equation)
Impurity Detection Detects UV-active impuritiesDetects proton-containing impuritiesDetects melt-soluble impurities
Key Advantages High sensitivity and resolution for complex mixtures.Provides structural information; no analyte-specific standard needed.[1][2]Fast for high-purity samples; no solvents required.
Key Limitations Requires a pure reference standard of the analyte for accurate quantification.Lower sensitivity than HPLC; potential for signal overlap.Only applicable to crystalline, thermally stable compounds; may not detect insoluble impurities.[6]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

1. High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with 90% A, hold for 2 minutes.

    • Ramp to 10% A over 15 minutes.

    • Hold at 10% A for 3 minutes.

    • Return to 90% A over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

2. Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This protocol describes the determination of purity using ¹H-qNMR with a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Certified Maleic Acid.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment with a 30° pulse angle.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate a well-resolved signal from the analyte and the singlet from the internal standard (Maleic Acid). The purity is calculated based on the integral values, the number of protons, molecular weights, and the masses of the analyte and the standard.

3. Differential Scanning Calorimetry (DSC)

This protocol details the purity determination of this compound by DSC.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans with lids.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 50 °C.

    • Ramp the temperature to 200 °C at a rate of 2 °C/min.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated from the resulting melting endotherm using the instrument's software, which applies the Van't Hoff equation to the shape of the melting peak.

Visualizing Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purity assessment of the synthesized compound, from sample preparation to the final purity report.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting start Synthesized This compound weighing Accurate Weighing start->weighing dissolution Dissolution / Encapsulation weighing->dissolution hplc HPLC Analysis dissolution->hplc qnmr qNMR Analysis dissolution->qnmr dsc DSC Analysis dissolution->dsc processing Chromatogram / Spectrum / Thermogram Processing hplc->processing qnmr->processing dsc->processing calculation Purity Calculation processing->calculation report Final Purity Report calculation->report

Caption: Workflow for the purity analysis of this compound.

Logical Relationship Diagram

This diagram illustrates the critical role of intermediate purity in the drug development pipeline.

G cluster_synthesis Synthesis & Purification cluster_qa Quality Assessment cluster_decision Decision Point cluster_downstream Downstream Impact synthesis Synthesized Intermediate (this compound) purity_check Purity Assessment (HPLC, qNMR, DSC) synthesis->purity_check decision Purity Meets Specification? purity_check->decision decision->synthesis No - Repurify api_synthesis API Synthesis decision->api_synthesis Yes formulation Drug Formulation api_synthesis->formulation clinical Preclinical & Clinical Studies formulation->clinical outcome Safe & Efficacious Drug clinical->outcome

References

Comparative Analysis of 4-Chloro-6-substituted-pyrimidin-2-amine Crystal Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. In this guide, we present a comparative analysis of the X-ray crystal structure of a key 4-chloro-6-substituted-pyrimidin-2-amine derivative. While the specific crystal structure for 4-chloro-6-ethylpyrimidin-2-amine is not publicly available, we provide a detailed examination of the closely related analogue, 4-chloro-6-methoxypyrimidin-2-amine, to serve as a valuable reference point for researchers working with this chemical scaffold.

Introduction to this compound Derivatives

This compound and its derivatives are important building blocks in medicinal chemistry. The pyrimidine core is a common feature in a wide range of biologically active compounds, and the specific substitution pattern of this scaffold allows for fine-tuning of its physicochemical and pharmacological properties. X-ray crystallography provides definitive insights into the solid-state conformation, intermolecular interactions, and packing arrangements of these molecules, which can influence properties such as solubility, stability, and target binding.

X-ray Crystal Structure Analysis of 4-Chloro-6-methoxypyrimidin-2-amine

The crystal structure of 4-chloro-6-methoxypyrimidin-2-amine (CSD Refcode: N/A, see supporting information for publication details) serves as an excellent proxy for understanding the structural features of the this compound series. The key crystallographic data and data collection parameters are summarized in the table below.

Parameter4-Chloro-6-methoxypyrimidin-2-amine[1][2]
Chemical FormulaC₅H₆ClN₃O
Molecular Weight159.58 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7683(2)
b (Å)16.4455(2)
c (Å)10.7867(2)
β (°)94.550(1)
Volume (ų)666.36(4)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)2.7

In the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine, the molecule is essentially planar.[1][2] The crystal packing is characterized by the formation of inversion dimers through a pair of N—H···N hydrogen bonds between the 2-amino group and a pyrimidine nitrogen of an adjacent molecule.[1][2] These dimers are further linked by N—H···O hydrogen bonds involving the amino group and the methoxy oxygen, creating undulating sheets.[1][2]

Comparison with Potential this compound Structures

While the crystal structure of this compound is not available, we can hypothesize some structural similarities and differences based on the methoxy analogue. The replacement of the methoxy group with an ethyl group would likely lead to changes in the crystal packing due to the different steric and electronic properties of the substituent. The ethyl group is bulkier and less capable of acting as a hydrogen bond acceptor compared to the methoxy group. This could disrupt the sheet-like arrangement seen in the methoxy analogue and lead to a different packing motif.

Furthermore, the conformational flexibility of the ethyl group could introduce additional complexities in the crystal structure, potentially leading to polymorphism. Researchers who successfully crystallize this compound or its derivatives should pay close attention to the intermolecular interactions and compare them to the established pattern of the methoxy analogue.

Experimental Protocols

The following is a summary of the experimental protocol used to obtain the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine, which can serve as a starting point for the crystallization of other derivatives.[1]

Crystallization: Single crystals of 4-chloro-6-methoxypyrimidin-2-amine were obtained from a hot ethanol solution.[1] The compound was dissolved in ethanol with gentle heating, and the solution was allowed to cool slowly to room temperature.[1]

X-ray Data Collection and Structure Refinement: A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. Data were collected at 100 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located from a difference Fourier map and refined freely, while other hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Workflow for Crystal Structure Determination of Novel Derivatives

For researchers aiming to determine the crystal structure of new this compound derivatives, the following workflow is recommended.

G Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Crystallization Screening (Varying Solvents, Temperatures, Techniques) characterization->screening optimization Optimization of Crystal Growth screening->optimization data_collection Single Crystal X-ray Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation & Analysis (e.g., CCDC) structure_solution->validation final_report final_report validation->final_report Final Report & Publication

Caption: A generalized workflow for the synthesis, crystallization, and X-ray structure determination of novel small molecules.

Commercially Available Derivatives for Future Studies

For researchers interested in expanding the structural database of this class of compounds, several derivatives of this compound are commercially available. These include:

  • 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

  • 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine[3]

  • 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine[4]

Obtaining the crystal structures of these compounds would provide a valuable dataset for a comprehensive comparative analysis and would significantly contribute to the understanding of structure-property relationships in this important class of molecules.

References

A Comparative Study of Kinase Inhibition by 2-Aminopyrimidine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of a wide range of kinases.[1] This versatility has led to the development of numerous inhibitors targeting key kinases implicated in cancer and other diseases. This guide provides a comparative analysis of different 2-aminopyrimidine compounds, summarizing their inhibitory activities against various kinases, detailing the experimental protocols used for their evaluation, and visualizing the relevant signaling pathways.

Comparative Kinase Inhibition Profile

The inhibitory potency of 2-aminopyrimidine derivatives varies significantly based on the substitutions on the pyrimidine core and the target kinase. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 2-aminopyrimidine compounds against key kinases from different families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are critical regulators of the cell cycle, and their dysregulation is a common feature in many cancers.[2] 2-aminopyrimidine compounds have been extensively explored as CDK inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
(4-pyrazolyl)-2-aminopyrimidine (Compound 17) CDK20.29[2]
CDK1>1000[2]
CDK4>1000[2]
CDK6>1000[2]
CDK7>1000[2]
CDK9>1000[2]
2-(2-aminopyrimidin-4-yl)phenol derivative CDK1Potent Inhibition[3]
CDK2Potent Inhibition[3]
NU6027 cdk1/cyclinB12900 ± 100[4]
cdk2/cyclinA32200 ± 600[4]
Compound 8e CDK988.4[5][6]
Compound 12u CDK97[7]
CDK2>560[7]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several 2-aminopyrimidine derivatives have shown potent anti-VEGFR-2 activity.[8][9][10]

CompoundTarget KinaseIC50 (µM)Reference
Bicyclic 2-aminopyrimidine (Compound 55) VEGFR-20.035[8]
EGFR>10[8]
Bicyclic 2-aminopyrimidine (Compound 61) VEGFR-20.043[8]
EGFR>10[8]
Sorafenib (Reference Drug) VEGFR-2Not specified, but compounds 55 and 61 are more potent[8]
Thieno[2,3-d]pyrimidine (Compound 21b) VEGFR-20.0334[9]
Thieno[2,3-d]pyrimidine (Compound 21e) VEGFR-20.021[9]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Mutations leading to its constitutive activation are common in various cancers.

CompoundTarget KinaseIC50 (µM)Reference
Aminopyrimidine hybrid (Compound 6c) EGFR-TK0.9 ± 0.03[11][12]
Aminopyrimidine hybrid (Compound 10b) EGFR-TK0.7 ± 0.02[11][12]
Gefitinib (Reference Drug) EGFR-TKNot specified, but compounds 6c and 10b are potent[11][12]
Fused Pyrimido[4,5-b]indole (Compound 300) EGFR0.00009[13][14]
Fused Pyrimido[4,5-b]indole (Compound 302) EGFR0.00008[13][14]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of 2-aminopyrimidine kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like fluorescence, luminescence, or radioactivity.

General Protocol:

  • Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compounds.

  • Procedure:

    • The kinase and its substrate are incubated with different concentrations of the 2-aminopyrimidine compound in an enzymatic buffer for a short period (e.g., 5 minutes).[12]

    • The enzymatic reaction is initiated by adding a specific concentration of ATP (e.g., 1.65 µM).[12]

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.[12]

    • The reaction is stopped by adding a solution containing EDTA.[12]

    • The amount of phosphorylated substrate is quantified using a suitable detection method.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism.[12]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the 2-aminopyrimidine compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement in a cellular context.[1]

Principle: Western blotting uses specific antibodies to detect target proteins in cell lysates separated by gel electrophoresis. Phospho-specific antibodies can be used to assess the inhibition of a kinase's activity on its downstream substrates.[1]

General Protocol:

  • Cell Treatment and Lysis: Cells are treated with the 2-aminopyrimidine inhibitor for a defined period. Subsequently, the cells are lysed to extract the total protein content.[1]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-Rb, phospho-ERK, phospho-AKT).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the discussed 2-aminopyrimidine inhibitors and a typical workflow for their evaluation.

CDK_Pathway cluster_0 Cell Cycle Progression Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb p Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb p E2F E2F Rb->E2F S-Phase Entry S-Phase Entry E2F->S-Phase Entry 2-Aminopyrimidine CDK Inhibitor 2-Aminopyrimidine CDK Inhibitor 2-Aminopyrimidine CDK Inhibitor->Cyclin D/CDK4_6 2-Aminopyrimidine CDK Inhibitor->Cyclin E/CDK2

Caption: Simplified CDK signaling pathway in cell cycle regulation.

VEGFR_Pathway cluster_1 VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis 2-Aminopyrimidine VEGFR Inhibitor 2-Aminopyrimidine VEGFR Inhibitor 2-Aminopyrimidine VEGFR Inhibitor->VEGFR-2

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

EGFR_Pathway cluster_2 EGFR Signaling in Cell Proliferation EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Survival Proliferation Survival AKT->Proliferation Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival 2-Aminopyrimidine EGFR Inhibitor 2-Aminopyrimidine EGFR Inhibitor 2-Aminopyrimidine EGFR Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway in cell proliferation.

Experimental_Workflow cluster_3 Drug Discovery Workflow A Compound Synthesis (2-Aminopyrimidine Derivatives) B In Vitro Kinase Assay (Determine IC50) A->B C Cell-Based Proliferation Assay (e.g., MTT) B->C D Western Blot Analysis (Target Engagement) C->D E Lead Optimization D->E E->A F In Vivo Studies E->F

Caption: Typical workflow for the evaluation of kinase inhibitors.

References

Validating the Synthetic Pathway to 4-Chloro-6-ethylpyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-Chloro-6-ethylpyrimidin-2-amine, a crucial building block in medicinal chemistry. We present a validation of the primary synthetic pathway alongside a common alternative, supported by experimental data drawn from analogous preparations.

Synthetic Route Overview

The principal and most widely adopted synthetic strategy for this compound involves a two-step process. The synthesis commences with the condensation of ethyl propionylacetate and guanidine to form the precursor 2-amino-6-ethylpyrimidin-4-ol. This intermediate is subsequently chlorinated to yield the final product. An alternative approach involves a solvent-free chlorination, presenting a more environmentally benign option.

Comparative Analysis of Synthetic Routes

The following tables provide a quantitative comparison of the primary synthetic route and its solvent-free alternative. Data is extrapolated from established procedures for analogous compounds.

Table 1: Synthesis of 2-Amino-6-ethylpyrimidin-4-ol (Precursor)

ParameterEstablished Route 1: Base-Catalyzed Condensation
Starting Materials Ethyl propionylacetate, Guanidine hydrochloride, Sodium ethoxide
Solvent Ethanol
Reaction Time 4-6 hours
Yield ~85%
Purity >95% after recrystallization
Key Reagents Sodium ethoxide

Table 2: Synthesis of this compound (Final Product)

ParameterPrimary Route: Chlorination with POCl₃ in SolventAlternative Route: Solvent-Free Chlorination with POCl₃
Starting Material 2-Amino-6-ethylpyrimidin-4-ol2-Amino-6-ethylpyrimidin-4-ol
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Solvent Toluene or excess POCl₃None
Base N,N-Dimethylaniline or PyridinePyridine
Reaction Temperature Reflux (approx. 110°C)140-160°C (sealed reactor)
Reaction Time 3-5 hours2 hours
Yield 75-85%~90%[1][2]
Purity >98% after purification>98% after purification
Work-up Quenching with ice, neutralization, extractionQuenching with cold water, neutralization, filtration
Environmental Impact Higher due to solvent usage and excess POCl₃Lower, reduced solvent waste and reagent usage[1][2]

Experimental Protocols

Primary Synthetic Route: Base-Catalyzed Condensation and Chlorination

Step 1: Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Guanidine hydrochloride (1.0 eq) is added to the sodium ethoxide solution and stirred for 30 minutes.

  • Ethyl propionylacetate (1.0 eq) is added dropwise to the reaction mixture.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 2-amino-6-ethylpyrimidin-4-ol. The product can be further purified by recrystallization from water or ethanol.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, 2-amino-6-ethylpyrimidin-4-ol (1.0 eq) is suspended in phosphorus oxychloride (3.0-5.0 eq).

  • N,N-Dimethylaniline (1.0-1.2 eq) is added cautiously.

  • The reaction mixture is heated to reflux for 3-5 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a precipitate forms.

  • The solid is filtered, washed with water, and dried to afford this compound. Purification can be achieved by recrystallization from ethanol.

Alternative Route: Solvent-Free Chlorination
  • In a sealed reactor, 2-amino-6-ethylpyrimidin-4-ol (1.0 eq), phosphorus oxychloride (1.0-1.2 eq), and pyridine (1.0 eq) are combined.[1][2]

  • The reactor is sealed and heated to 140-160°C for 2 hours.[1]

  • After cooling, the reactor is opened carefully, and the contents are quenched with cold water (~0°C).[1]

  • The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution.[1]

  • The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Visualizing the Synthetic Workflow

The logical progression of the primary synthetic route and the validation process are illustrated in the following diagrams.

G cluster_synthesis Primary Synthetic Pathway cluster_validation Validation Workflow A Ethyl propionylacetate + Guanidine B Base-Catalyzed Condensation (Sodium Ethoxide, Ethanol) A->B Reactants C 2-Amino-6-ethylpyrimidin-4-ol B->C Yield: ~85% D Chlorination (POCl3, N,N-Dimethylaniline) C->D Precursor E This compound D->E Yield: 75-85% V1 Define Target Compound: This compound V2 Literature Search for Analogous Syntheses V1->V2 V3 Identify Primary Route & Alternatives V2->V3 V4 Data Extraction: Yields, Conditions, Purity V3->V4 V5 Comparative Analysis V4->V5 V6 Protocol Formulation V5->V6

Caption: Flowchart of the primary synthetic route and validation process.

G cluster_comparison Comparison of Chlorination Methods cluster_primary Primary Route cluster_alternative Alternative Route Start 2-Amino-6-ethylpyrimidin-4-ol P1 POCl3 (excess) N,N-Dimethylaniline Toluene, Reflux Start->P1 A1 POCl3 (equimolar) Pyridine Solvent-free, 140-160°C Start->A1 P2 Work-up: Quench, Neutralize, Extract P1->P2 P_End Final Product P2->P_End A2 Work-up: Quench, Neutralize, Filter A1->A2 A_End Final Product A2->A_End

Caption: Comparison of primary and alternative chlorination methodologies.

References

Spectroscopic Comparison of 4-Chloro-6-ethylpyrimidin-2-amine and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Chloro-6-ethylpyrimidin-2-amine and its key precursors. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to aid in synthesis, characterization, and quality control.

Synthesis Pathway

The synthesis of this compound typically proceeds through a two-step process. The initial step involves the cyclocondensation of a β-ketoester, ethyl 3-oxopentanoate, with guanidine hydrochloride to yield the pyrimidinol intermediate, 2-amino-6-ethylpyrimidin-4-ol. Subsequent chlorination of this intermediate, commonly using a chlorinating agent like phosphorus oxychloride, affords the final product, this compound.

Synthesis_of_4_Chloro_6_ethylpyrimidin_2_amine cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Guanidine_HCl Guanidine Hydrochloride Pyrimidinol 2-Amino-6-ethylpyrimidin-4-ol Guanidine_HCl->Pyrimidinol Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Ethyl_3_oxopentanoate->Pyrimidinol + Final_Product This compound Pyrimidinol->Final_Product Chlorination (e.g., POCl3) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Step1 Step 1: Cyclocondensation (Guanidine HCl + Ethyl 3-oxopentanoate) Purification_Intermediate Purification of 2-Amino-6-ethylpyrimidin-4-ol Step1->Purification_Intermediate Step2 Step 2: Chlorination Purification_Final Purification of This compound Step2->Purification_Final Purification_Intermediate->Step2 NMR NMR (¹H, ¹³C) Purification_Final->NMR IR IR Spectroscopy Purification_Final->IR MS Mass Spectrometry Purification_Final->MS

assessing the stability of 4-Chloro-6-ethylpyrimidin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Stability Analysis

The stability of 4-Chloro-6-ethylpyrimidin-2-amine is primarily influenced by the reactivity of the chloro- and amino-substituents on the pyrimidine ring. Based on literature for analogous compounds, the following stability profile is anticipated:

  • Hydrolytic Stability: The chlorine atom at the 4-position is susceptible to nucleophilic substitution by water (hydrolysis), particularly under acidic or basic conditions. This reaction would likely yield 2-amino-6-ethyl-4-hydroxypyrimidine. The rate of hydrolysis is expected to be pH-dependent. Some chloropyrimidines have been noted for their sensitivity to hydrolysis.[1]

  • Photostability: Exposure to UV radiation is a likely degradation pathway. Studies on 2-chloropyrimidine have shown that UV light can induce cleavage of the C-Cl bond, leading to the formation of hydroxypyrimidines and other photoproducts.[2] Therefore, this compound is expected to exhibit some degree of photosensitivity.

  • Thermal Stability: In the solid state, the compound is likely to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition may occur. For some sensitive chloropyrimidines, care must be taken even during synthesis to avoid degradation.[1]

  • Oxidative Stability: The pyrimidine ring and the amino group may be susceptible to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.

A comparative summary of the expected stability of this compound versus a generic, more stable 2-aminopyrimidine derivative (without the chloro-substituent) is presented below.

Table 1: Predicted Stability Comparison of this compound and a Non-chlorinated 2-Aminopyrimidine Analog

ConditionThis compound2-Amino-6-ethylpyrimidine (Alternative)Expected Primary Degradation Pathway for this compound
Acidic Hydrolysis Moderate to LowHighSubstitution of Chlorine with Hydroxyl group
Alkaline Hydrolysis LowHighSubstitution of Chlorine with Hydroxyl group
Oxidative Stress ModerateModerate to HighOxidation of the pyrimidine ring or amino group
Thermal Stress Moderate to HighHighGeneral decomposition
Photolytic Stress Low to ModerateHighHomolytic or heterolytic cleavage of the Carbon-Chlorine bond

Experimental Protocols

To definitively determine the stability profile of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4]

1. General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

2. Specific Stress Conditions

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified intervals for analysis.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with the solvent to the target concentration.

    • Heat the solution in a controlled temperature oven or water bath (e.g., 80°C).

    • Cool the samples before analysis.

  • Photolytic Degradation:

    • Expose the solution of the compound to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

3. Analytical Method

A reverse-phase HPLC method with a C18 column is typically suitable for separating the parent compound from its degradation products. A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is recommended. Detection can be performed using a photodiode array (PDA) detector to obtain spectral information and a mass spectrometer for identification of degradation products.[5]

Visualizing Experimental Workflows and Degradation Pathways

Diagram 1: Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of This compound B Acidic Hydrolysis (0.1M HCl, 60°C) A->B C Alkaline Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Sampling at Time Points B->G C->G D->G E->G F->G H Neutralization/ Dilution G->H I HPLC-UV/MS Analysis H->I J Data Interpretation: Identify Degradants & Determine Degradation Rate I->J

Caption: Workflow for assessing the stability of this compound.

Diagram 2: Predicted Degradation Pathways

G cluster_degradation Degradation Products A This compound B 2-Amino-6-ethyl-4-hydroxypyrimidine A->B  Hydrolysis (Acid/Base) C Oxidized Derivatives A->C  Oxidation (H2O2) D Photodegradation Products (e.g., bipyrimidines) A->D  Photolysis (UV/Vis)

Caption: Predicted degradation pathways for this compound.

By following these protocols and considering the predicted degradation pathways, researchers can establish a comprehensive stability profile for this compound, ensuring its quality and reliability in scientific applications.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-6-ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Chloro-6-ethylpyrimidin-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory.[1][2] A face shield should be worn over safety glasses when there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a broad range of chemicals.[2] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[1][2] For tasks with a higher risk of exposure, double gloving is recommended.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[2] Clothing worn underneath should be made of natural fibers like cotton.[1]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[1] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1]
Respiratory Protection RespiratorWork with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]

Operational Plan

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available, inspected for integrity, and worn correctly.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Have appropriate spill containment materials readily accessible.

2. Handling:

  • Avoid direct contact with the skin and eyes.[3]

  • Prevent the formation of dust or aerosols.[4]

  • Use compatible tools and equipment for transfers and measurements.[2]

  • Keep the container tightly closed when not in use.[3][4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

3. Storage:

  • Store in a tightly closed, properly labeled container.[2][4]

  • Keep in a cool, dry, and well-ventilated area.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[2] Place these materials in a sealed, labeled hazardous waste bag or container.[2]

  • Unused Chemical: Dispose of unused or unwanted this compound through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure Safety handling Chemical Handling ppe->handling use Use in Fume Hood handling->use During Experiment storage Proper Storage handling->storage After Use spill Spill Response handling->spill If Spill Occurs decon Decontamination use->decon storage->decon waste_collection Collect Hazardous Waste spill->waste_collection disposal Waste Disposal disposal->waste_collection decon->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.